molecular formula C6H7ClN2 B065150 2-Chloro-4-ethylpyrimidine CAS No. 188707-99-5

2-Chloro-4-ethylpyrimidine

Cat. No.: B065150
CAS No.: 188707-99-5
M. Wt: 142.58 g/mol
InChI Key: QHIVQBQKAWDOCN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylpyrimidine is a high-value heterocyclic building block extensively utilized in medicinal chemistry and materials science research. Its core research value lies in its strategic molecular architecture, featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and an ethyl group at the 4-position. The chlorine atom serves as an excellent leaving group, making this compound a pivotal electrophilic intermediate for nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of diverse amine, alkoxide, and thiol functionalities to create a wide array of 2-substituted pyrimidine derivatives. Concurrently, the 4-ethyl group can influence the electron density of the ring and offers a handle for further functionalization, such as oxidation to carboxylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIVQBQKAWDOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578235
Record name 2-Chloro-4-ethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188707-99-5
Record name 2-Chloro-4-ethylpyrimidine
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Record name 2-Chloro-4-ethylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-substituted Pyrimidines: Focus on 2-Chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-chloro-4-substituted pyrimidines, with a specific focus on the well-documented compound, 2-Chloro-4-methylpyrimidine. Due to the limited availability of specific data for 2-Chloro-4-ethylpyrimidine, this document leverages the extensive information available for its close analog, 2-Chloro-4-methylpyrimidine, to provide relevant insights for researchers, scientists, and drug development professionals. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical intermediates.[1][2] The presence of a chlorine atom at the 2-position makes these compounds particularly reactive and suitable for further functionalization.[3]

Chemical and Physical Properties

The properties of 2-Chloro-4-methylpyrimidine are well-characterized and provide a basis for understanding the behavior of similar 2-chloro-4-substituted pyrimidines.

PropertyValueSource
CAS Number 13036-57-2[4][5][6]
Molecular Formula C5H5ClN2[4][5][6]
Molecular Weight 128.56 g/mol [4][5]
Appearance White to Almost white powder to crystal[7]
Melting Point 45-50 °C[4]
Boiling Point 94 °C at 17 mmHg[6]
Flash Point 98.9 °C[4]
Density 1.234 g/cm³ (Predicted)[6]

Experimental Protocols: Synthesis of 2-Chloro-4-methylpyrimidine

Several synthetic routes for the preparation of 2-Chloro-4-methylpyrimidine have been reported. Below is a detailed methodology for a common approach.

Synthesis from 2,6-dichloro-4-methylpyrimidine [8][9]

This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine.

Materials:

  • 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol)

  • Ethanol (250 mL)

  • Water (250 mL)

  • Zinc powder (41 g, 0.63 mol)

  • Iodine (0.78 g, 3.08 mmol)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

Procedure:

  • A slurry of 2,6-dichloro-4-methylpyrimidine in ethanol and water is prepared in a reaction vessel.

  • The mixture is stirred vigorously, and zinc powder and iodine are added sequentially.

  • The reaction mixture is heated to reflux at 70°C for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is then extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.

Characterization: The structure of the product can be confirmed by 1H-NMR and mass spectrometry.[8][9]

  • 1H-NMR (d6-DMSO, 400 MHz): δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H).[8][9]

  • ESIMS: 129.11 (M+H+).[8][9]

Reactivity and Applications

The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic substitution, making 2-chloro-4-substituted pyrimidines valuable intermediates in organic synthesis.[3] They serve as essential building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] For instance, 2-Chloro-4-methylpyrimidine is a key intermediate in the synthesis of Dabrafenib Mesylate, a targeted cancer therapy drug.[10]

The reactivity of the 2-chloro group allows for the introduction of various functional groups, leading to the creation of diverse libraries of pyrimidine derivatives for drug discovery and development.[2][3]

Safety and Handling

2-Chloro-4-methylpyrimidine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5] It may also cause respiratory irritation.[5]

Precautionary Measures: [11]

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

Storage: [11]

  • Store in a well-ventilated place. Keep container tightly closed.

  • Keep refrigerated and protected from light and moisture.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a 2-chloro-4-substituted pyrimidine to its potential application in drug development.

G General Workflow for 2-Chloro-4-Substituted Pyrimidines cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_application Application A Starting Materials (e.g., Dichloropyrimidine) B Chemical Reaction (e.g., Reduction) A->B C Purification (e.g., Chromatography) B->C D 2-Chloro-4-Substituted Pyrimidine C->D E Further Functionalization (Nucleophilic Substitution) D->E F Biologically Active Compound Library E->F G Drug Discovery & Development F->G

Caption: General synthesis and application workflow.

References

Structural Elucidation and Analysis of 2-Chloro-4-ethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 2-Chloro-4-ethylpyrimidine, a key intermediate in various synthetic pathways. This document compiles available data on its synthesis, and spectroscopic characterization to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₇ClN₂-
Molecular Weight 142.59 g/mol -
CAS Number 188707-99-5-

Synthesis of this compound

The primary method reported for the synthesis of this compound is the palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Alkylation

While the full experimental details from the primary literature, Acta Chemica Scandinavica, 51, 302-306 (1997), could not be accessed, the general protocol involves the reaction of 2,4-dichloropyrimidine with a suitable ethylating agent in the presence of a palladium catalyst. A general representation of this reaction is as follows:

  • Starting Material: 2,4-Dichloropyrimidine

  • Reagent: Triethylalane (or similar ethylating agent)

  • Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

  • Solvent: Anhydrous aprotic solvent (e.g., THF, Dioxane)

  • Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., Argon, Nitrogen) at a controlled temperature until completion.

  • Work-up and Purification: The reaction is quenched, followed by an aqueous work-up. The crude product is then extracted with an organic solvent. Purification is achieved through column chromatography on silica gel.

G 2_4_Dichloropyrimidine 2,4-Dichloropyrimidine ReactionVessel Reaction in THF 2_4_Dichloropyrimidine->ReactionVessel Triethylalane Triethylalane Triethylalane->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel cat. Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct G Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI, ESI) Sample->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis MS->DataAnalysis StructureConfirmation Structural Confirmation DataAnalysis->StructureConfirmation

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 2-Chloro-4-ethylpyrimidine. This guide leverages data from its close structural analog, 2-Chloro-4-methylpyrimidine, to infer its properties and reactivity. This information should be used as a reference, and experimental validation is recommended.

Introduction

This compound is a substituted pyrimidine that holds potential as a key intermediate in the synthesis of diverse heterocyclic compounds. Due to the reactive nature of the chlorine atom at the 2-position, this molecule serves as a versatile building block for introducing the pyrimidine scaffold into larger, more complex structures, a common strategy in the development of new therapeutic agents. The pyrimidine ring is a core component of numerous biologically active molecules, including nucleobases and various pharmaceuticals. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and reactivity of this compound and its analogs, tailored for professionals in the field of drug discovery and development.

Molecular Structure and Identifiers

The structural formula of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and an ethyl group at the 4-position.

Table 1: Molecular Identifiers for this compound and its Methyl Analog

IdentifierThis compound2-Chloro-4-methylpyrimidine
IUPAC Name This compound2-chloro-4-methylpyrimidine
CAS Number 188707-99-5[1]13036-57-2[2]
Molecular Formula C₆H₇ClN₂[1]C₅H₅ClN₂[2]
Molecular Weight 142.59 g/mol [1]128.56 g/mol [2]
Canonical SMILES CCC1=NC(=NC=C1)ClCC1=NC(=NC=C1)Cl[2]
InChI Key Not availableBHAKRVSCGILCEW-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of this compound are anticipated to be similar to those of 2-Chloro-4-methylpyrimidine. The primary difference, the substitution of a methyl with an ethyl group, is expected to have a minor impact on properties such as melting and boiling points.

Table 2: Physical Properties of 2-Chloro-4-methylpyrimidine

PropertyValueSource
Appearance White to off-white solid[3][4]
Melting Point 45-50 °C
Boiling Point 94 °C / 17 mmHg[5]
Flash Point 98.9 °C
Solubility Soluble in Methanol[3]
Density 1.234 g/cm³ (Predicted)[5]

Spectroscopic Data

Table 3: Spectroscopic Data for 2-Chloro-4-methylpyrimidine

TechniqueDataSource
¹H NMR (d6-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 3.29 (s, 3H)[3]
Mass Spectrometry ESI-MS: 129.11 (M+H+)[3]
IR, Raman Spectra available[6][7]

For this compound, one would expect to see signals corresponding to the ethyl group in the ¹H and ¹³C NMR spectra (a quartet and a triplet in the ¹H NMR).

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chlorine atom at the 2-position of the electron-deficient pyrimidine ring. This makes it susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for palladium-catalyzed cross-coupling reactions.[8][9] The 4-position is generally more reactive towards nucleophilic attack in 2,4-dichloropyrimidines.[10][11][12] However, the presence of an alkyl group at the 4-position directs substitution to the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 2-substituted-4-ethylpyrimidines. These reactions are fundamental in building molecular complexity in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[13][14] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of chloro-substituted pyrimidines, which can be adapted for this compound.

Synthesis of 2-Chloro-4-alkylpyrimidines from 2,4-Dichloropyrimidine

A common synthetic route involves the selective reaction of an organometallic reagent with 2,4-dichloropyrimidine. The following protocol is for the synthesis of the methyl analog and can be adapted for the ethyl analog by using an appropriate Grignard reagent.

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine [15]

  • Reaction Setup: To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) and Fe(acac)₃ (0.29 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of MeMgCl in THF (1.0 eq) dropwise.

  • Reaction: Stir the resulting mixture at 0 °C for 8 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Evaporate the organic phase and purify the residue by silica gel column chromatography (e.g., eluting with 25% EtOAc/hexanes) to yield 2-Chloro-4-methylpyrimidine.

Synthesis_Protocol reagents 2,4-Dichloropyrimidine Fe(acac)₃ THF reaction Reaction at 0°C 8 hours reagents->reaction 1. grignard MeMgCl in THF grignard->reaction 2. (dropwise) workup Quench with Water Extract with EtOAc reaction->workup 3. purification Silica Gel Chromatography workup->purification 4. product 2-Chloro-4-methylpyrimidine purification->product 5.

Caption: General workflow for the synthesis of 2-Chloro-4-methylpyrimidine.

Purification of Pyrimidine Derivatives

Purification of pyrimidine derivatives often involves chromatographic techniques. The choice of method depends on the polarity of the compound.

Protocol 2: General Purification by Column Chromatography [16]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Chromatography: Load the sample onto a silica gel column. Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Purification_Workflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Impure combine Combine Pure Fractions monitor->combine Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for the purification of pyrimidine derivatives.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions should be taken when handling this compound and its analogs. Based on the data for 2-Chloro-4-methylpyrimidine, the compound is likely to be an irritant.

Table 4: Hazard Information for 2-Chloro-4-methylpyrimidine

Hazard StatementDescriptionSource
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its reactivity, particularly at the 2-position, allows for a wide range of chemical transformations, making it a key building block for the synthesis of novel compounds. While specific data for the ethyl derivative is sparse, the information available for the closely related methyl analog provides a solid foundation for its use in research and development. Researchers should proceed with the understanding that the provided data is for a structural analog and should be used as a guide for their own experimental work.

References

In-depth Technical Guide: Solubility and Stability of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Chloro-4-ethylpyrimidine. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this guide synthesizes information from closely related analogs, such as 2-Chloro-4-methylpyrimidine, and established scientific principles for heterocyclic compounds. The experimental protocols described are standardized methodologies widely used in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug formulation and process chemistry. This guide provides a detailed examination of its expected physicochemical properties and outlines standard protocols for its empirical determination.

Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to its methyl analog, 2-Chloro-4-methylpyrimidine.

Table 1: Physicochemical Properties of 2-Chloro-4-methylpyrimidine (Analogue)

PropertyValueSource
Molecular FormulaC5H5ClN2[1][2]
Molecular Weight128.56 g/mol [1][2]
Melting Point35-36 °C[1]
Boiling Point94 °C @ 17 mmHg[1]
AppearancePale yellow solid[1]
pKa (Predicted)-0.93 ± 0.20[1]

Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale/Supporting Data
ChloroformSoluble2-Chloro-4-methylpyrimidine is reported to be soluble in chloroform.[1]
DichloromethaneLikely SolubleSimilar polarity to chloroform.
MethanolLikely SolublePyrimidine derivatives often show solubility in alcohols.
EthanolLikely SolublePyrimidine derivatives often show solubility in alcohols.
WaterSparingly SolubleThe presence of the chloro and ethyl groups decreases polarity, likely leading to low aqueous solubility.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common aprotic polar solvent for organic compounds.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Based on data for 2-Chloro-4-methylpyrimidine, the compound is expected to be stable under standard storage conditions but may be sensitive to certain environmental factors.

Table 3: Predicted Stability of this compound

ConditionPredicted StabilityRationale/Supporting Data
TemperatureStable at room temperature.2-Chloro-4-methylpyrimidine is stable under recommended storage conditions.
LightPotential for photodegradation.Pyrimidine rings can undergo photodimerization and other photochemical reactions. Exposure to UV light should be minimized.
pHSusceptible to hydrolysis, especially under acidic or basic conditions.The chloro substituent on the pyrimidine ring is a potential site for nucleophilic substitution by water (hydrolysis).
MoistureSensitive.2-Chloro-4-methylpyrimidine is noted to be moisture-sensitive.[1] Hydrolysis is a likely degradation pathway.
OxidationGenerally stable to air oxidation.No specific data, but heterocyclic rings can be susceptible to strong oxidizing agents.

Experimental Protocols

The following are detailed, standardized experimental protocols for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Accurately withdraw a sample of the clear, saturated supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile/water mixtures).

  • Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid to the sample solution to achieve a final concentration of 0.1 N HCl.

    • Basic Hydrolysis: Add sodium hydroxide to the sample solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidative Degradation: Add hydrogen peroxide to the sample solution (e.g., 3% H2O2).

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C).

    • Photostability: Expose the solid compound and solutions to a controlled source of UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

  • Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time to determine the degradation rate and pathway.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) A Prepare supersaturated solution B Equilibrate (e.g., 24-48h at 25°C) A->B C Separate solid and liquid phases B->C D Quantify concentration in supernatant (HPLC) C->D E Determine Thermodynamic Solubility D->E F Prepare stock solution G Expose to stress conditions (Acid, Base, Peroxide, Heat, Light) F->G H Sample at time intervals G->H I Analyze by stability-indicating HPLC-MS H->I J Identify Degradation Pathways & Kinetics I->J

Caption: Workflow for solubility and stability analysis.

Hypothetical Degradation Pathway of this compound

G cluster_0 Hydrolysis cluster_1 Photodegradation A This compound B 2-Hydroxy-4-ethylpyrimidine A->B H2O (Acid/Base) C Pyrimidine Ring Opening Products A->C hv D [2+2] Cycloaddition Dimers A->D hv

References

2-Chloro-4-ethylpyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-chloro-4-substituted pyrimidines, with a primary focus on the well-documented compound 2-Chloro-4-methylpyrimidine. Limited available data on 2-Chloro-4-ethylpyrimidine is also presented.

Core Molecular Data

The fundamental molecular information for this compound and its methyl analog is summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC6H7ClN2142.59Not Available
2-Chloro-4-methylpyrimidineC5H5ClN2128.5613036-57-2

Physicochemical Properties of 2-Chloro-4-methylpyrimidine

PropertyValue
Melting Point45-50 °C
Boiling Point94 °C at 17 mmHg[1][2]
AppearanceWhite to light yellow solid[2][3]
Density1.234 g/cm³ (Predicted)[1]

Synthesis of 2-Chloro-4-methylpyrimidine

Several synthetic routes for the preparation of 2-Chloro-4-methylpyrimidine have been reported. Below are detailed experimental protocols for two common methods.

Method 1: Dechlorination of 2,6-dichloro-4-methylpyrimidine

This method involves the selective dechlorination of a di-substituted pyrimidine precursor.

Experimental Protocol:

  • A slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water is prepared in a reaction vessel.[3]

  • To this vigorously stirred slurry, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine are sequentially added.[3]

  • The reaction mixture is heated to reflux at 70°C for 4 hours.[3]

  • Upon completion, the mixture is cooled to room temperature and filtered.[3]

  • The filtrate is concentrated under reduced pressure to remove the ethanol.[3]

  • The aqueous residue is then extracted with dichloromethane.[3]

  • The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The resulting residue is purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine as a white solid.[3]

Synthesis_Method_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification slurry Prepare slurry of 2,6-dichloro-4-methylpyrimidine in Ethanol/Water add_reagents Add Zinc powder and Iodine slurry->add_reagents Vigorous stirring reflux Heat to reflux at 70°C for 4 hours add_reagents->reflux cool_filter Cool to RT and filter reflux->cool_filter concentrate Concentrate filtrate cool_filter->concentrate extract Extract with Dichloromethane concentrate->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Workflow for the synthesis of 2-Chloro-4-methylpyrimidine via dechlorination.

Method 2: From 2,4-dihydroxypyrimidine

This approach involves the chlorination of a dihydroxypyrimidine intermediate.

Experimental Protocol:

  • Preparation of 2,4-dihydroxy-6-methylpyrimidine: 500 mL of methanol is cooled to 0-5°C, and 118.6 g of sodium methoxide is added and stirred until clear. 102.1 g of malonamide is then added, the temperature is raised to 35°C, and 153.7 g of methyl acetate is added. The mixture is stirred for 30 minutes, then heated to reflux at 65-70°C for 15 hours. After cooling, the product is precipitated, filtered, and purified.[4]

  • Chlorination: The resulting 2,4-dihydroxy-6-methylpyrimidine is then treated with a chlorinating agent such as phosphorus oxychloride to yield 2-chloro-4-methylpyrimidine.[4]

Applications in Drug Development and Organic Synthesis

Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and agrochemicals.[4][5] 2-Chloro-4-substituted pyrimidines, due to the reactive chlorine atom at the 2-position, serve as versatile intermediates for the synthesis of more complex molecules.[6]

Key Applications of 2-Chloro-4-methylpyrimidine:

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Notably, it is used in the synthesis of Dabrafenib Mesylate, a targeted therapy for cancer.[7] It is also used to prepare compounds for treating conditions like arteriosclerosis, kidney disease, tumors, and cardiovascular diseases.[4]

  • Synthesis of Kinase Inhibitors: It serves as a precursor for synthesizing phenylsulfonamide pyrazole kinase inhibitors.[8]

  • Beta-Secretase Inhibitors: 2-Chloro-4-methylpyrimidine is a starting material for the synthesis of (4-methylpyrimidin-2-yl)methylamine, an intermediate for beta-secretase inhibitors used in the research and treatment of Alzheimer's disease.[8]

  • Agrochemicals: Pyrimidine-containing compounds are important in the development of herbicides and pesticides due to their biological activity and environmental compatibility.[4]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals main 2-Chloro-4-methylpyrimidine api API Synthesis (e.g., Dabrafenib) main->api ki Kinase Inhibitors main->ki bsi Beta-Secretase Inhibitors (Alzheimer's Research) main->bsi other_dis Treatment of Arteriosclerosis, Kidney Disease, etc. main->other_dis agro Herbicides & Pesticides main->agro

Caption: Key application areas of 2-Chloro-4-methylpyrimidine.

References

An In-depth Technical Guide to 2-Chloro-4-ethylpyrimidine: A Proposed Synthesis and Contextual History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity. Among these, 2-chloropyrimidines are particularly valuable intermediates due to the reactivity of the chlorine atom at the 2-position, which facilitates further molecular elaboration through nucleophilic substitution and cross-coupling reactions.

This technical guide focuses on 2-Chloro-4-ethylpyrimidine, a compound for which specific discovery and historical data are scarce. However, by examining the synthesis of its close analog, 2-Chloro-4-methylpyrimidine, and general methods for preparing 2-chloro-4-substituted pyrimidines, we can propose robust synthetic pathways. This document will provide a detailed overview of these proposed experimental protocols, present expected quantitative data in a structured format, and visualize the synthetic workflows.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound.

Method 1: Grignard Reaction with 2,4-Dichloropyrimidine

This approach is based on the known synthesis of 2-Chloro-4-methylpyrimidine from 2,4-dichloropyrimidine and a Grignard reagent.[1] By substituting methylmagnesium chloride with ethylmagnesium chloride, the synthesis of the target molecule is feasible.

cluster_legend Legend Starting Material Starting Material Intermediate Intermediate Final Product Final Product Reagent Reagent 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound Fe(acac)3, THF, 0°C Ethylmagnesium Chloride Ethylmagnesium Chloride Ethylmagnesium Chloride->this compound

Proposed Synthesis via Grignard Reaction.

Method 2: Two-Step Synthesis from 2-Methylthio-4-chloropyrimidine

A general method for the preparation of 2-chloro-4-substituted pyrimidines has been patented, which involves a two-step process starting from a 2-methylthio-4-chloropyrimidine derivative.[2] This methodology can be adapted for the synthesis of this compound.

cluster_legend Legend Starting Material Starting Material Intermediate Intermediate Final Product Final Product Reagent Reagent 2-Methylthio-4-chloropyrimidine 2-Methylthio-4-chloropyrimidine Intermediate_Product 2-Methylthio-4-ethylaminopyrimidine 2-Methylthio-4-chloropyrimidine->Intermediate_Product Substitution Ethylating_Agent Ethylating Agent (e.g., Ethylamine) Ethylating_Agent->Intermediate_Product Final_Product This compound Intermediate_Product->Final_Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Final_Product

Proposed Two-Step Synthesis Pathway.

Experimental Protocols

Method 1: Grignard Reaction

Objective: To synthesize this compound from 2,4-dichloropyrimidine using an iron-catalyzed cross-coupling reaction with ethylmagnesium chloride.

Materials:

  • 2,4-Dichloropyrimidine

  • Ethylmagnesium chloride (EtMgCl) in a suitable solvent (e.g., 3M in THF)

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine and Fe(acac)3 in anhydrous THF under an inert atmosphere (e.g., argon) at 0°C, add a solution of ethylmagnesium chloride dropwise.

  • Stir the resulting reaction mixture at 0°C for a specified duration (e.g., 8 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Two-Step Synthesis

Step 1: Synthesis of 2-Methylthio-4-ethylaminopyrimidine

Objective: To perform a nucleophilic substitution on 2-methylthio-4-chloropyrimidine with an ethylating agent.

Materials:

  • 2-Methylthio-4-chloropyrimidine

  • Ethylamine

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • A suitable reaction solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve 2-methylthio-4-chloropyrimidine in the chosen solvent.

  • Add the base, followed by the slow addition of ethylamine at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the reaction mixture for a specified period, monitoring for completion.

  • Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate product.

Step 2: Chlorination of 2-Methylthio-4-ethylaminopyrimidine

Objective: To convert the 2-methylthio group to a chloro group.

Materials:

  • 2-Methylthio-4-ethylaminopyrimidine

  • A chlorinating agent (e.g., sulfuryl chloride, thionyl chloride)

  • A suitable reaction solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the intermediate from Step 1 in the chosen solvent and cool to 0°C.

  • Slowly add the chlorinating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • After completion, evaporate the solvent and pour the residue into ice water.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the proposed syntheses, based on yields reported for analogous reactions.

Table 1: Proposed Synthesis of this compound via Grignard Reaction

ReactantMolar Mass ( g/mol )MolesEquivalentsExpected Yield (%)Product Molar Mass ( g/mol )Expected Product Mass (g)
2,4-Dichloropyrimidine148.980.011.0~50142.58~0.71
Ethylmagnesium chloride~86.830.011.0
Fe(acac)3353.170.00030.03

Table 2: Proposed Two-Step Synthesis of this compound

StepStarting MaterialMolar Mass ( g/mol )MolesExpected Yield (%)ProductMolar Mass ( g/mol )Expected Product Mass (g)
12-Methylthio-4-chloropyrimidine160.630.01~852-Methylthio-4-ethylaminopyrimidine169.25~1.44
22-Methylthio-4-ethylaminopyrimidine169.250.0085~75This compound142.58~0.91

Conclusion

While the discovery and history of this compound remain elusive in the current body of scientific literature, its synthesis is highly plausible through established chemical methodologies. The protocols detailed in this guide, derived from the synthesis of its methyl analog and general procedures for substituted pyrimidines, provide a solid foundation for its laboratory preparation. The strategic importance of 2-chloropyrimidine derivatives as versatile intermediates in the synthesis of biologically active compounds underscores the potential value of this compound in future drug discovery and development endeavors. Further research is warranted to isolate and characterize this compound and to explore its unique chemical and pharmacological properties.

References

Unveiling the Biological Potential of 2-Chloro-4-ethylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Pyrimidine Scaffold for Drug Discovery

Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast landscape of pyrimidine derivatives, 2-Chloro-4-ethylpyrimidine stands out as a key intermediate with significant, yet underexplored, potential for biological activity. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound and its closely related analogues in drug discovery and development. Drawing upon existing research on similar chloropyrimidine scaffolds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this compound.

Anticipated Biological Activities: Insights from Analogue Studies

Direct experimental data on the biological activities of this compound is limited in publicly available literature. However, extensive research on structurally similar 2-chloropyrimidine and 2-amino-4-chloropyrimidine derivatives provides compelling evidence for its potential in several key therapeutic areas, most notably in oncology and immunology.

Anticancer Potential: Targeting Key Signaling Pathways

The 2-chloropyrimidine scaffold is a prevalent feature in a multitude of potent anticancer agents. Studies on various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

One notable study on 2-amino-4-chloro-pyrimidine derivatives revealed their ability to induce cytotoxicity in human colon colorectal (HCT116) and breast cancer (MCF7) cell lines[1]. While the specific ethyl-analogue was not tested, this highlights the potential of the core structure. The chloro-group at the 2-position is a key feature, often acting as a reactive site for covalent inhibition of target proteins.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The 2-chloropyrimidine moiety is a well-established hinge-binding motif for various protein kinases. A significant breakthrough in this area was the discovery of 2,5-dichloropyrimidines as covalent inhibitors of Mitogen- and Stress-activated protein Kinase 1 (MSK1)[2]. These compounds were found to react with a cysteine residue in the kinase domain, leading to irreversible inhibition. This mechanism of action suggests that this compound could be a valuable starting point for the design of novel covalent kinase inhibitors.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyrimidine core mimics the adenine ring of ATP, while substitutions at other positions, such as the 4-position with an ethyl group, can confer selectivity and potency towards specific kinases.

Logical Relationship of 2-Chloropyrimidine as a Kinase Inhibitor Precursor

G cluster_0 Core Scaffold cluster_1 Potential Biological Activity cluster_2 Mechanism of Action This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Anticancer Activity Anticancer Activity Kinase Inhibition->Anticancer Activity Anti-inflammatory Activity Anti-inflammatory Activity Kinase Inhibition->Anti-inflammatory Activity ATP-Competitive Inhibition ATP-Competitive Inhibition Kinase Inhibition->ATP-Competitive Inhibition Covalent Inhibition Covalent Inhibition Kinase Inhibition->Covalent Inhibition

Caption: Logical flow from the chemical scaffold to its potential biological activities and mechanisms.

Quantitative Data on Related Compounds

Compound IDModification at 4-positionCell LineIC50 (µM)Reference
Derivative 14-methyl piperazineHCT116209.17 ± 1.23[1]
Derivative 14-methyl piperazineMCF7221.91 ± 1.37[1]
Derivative 6bromophenyl piperazineHCT11689.24 ± 1.36[1]
Derivative 6bromophenyl piperazineMCF789.37 ± 1.17[1]

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression GeneExpression TranscriptionFactors->GeneExpression Gene Expression (Proliferation, Survival) Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

References

The Versatile Building Block: A Technical Guide to 2-Chloro-4-ethylpyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-ethylpyrimidine is a key heterocyclic intermediate, valued in organic synthesis for its reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution and cross-coupling reactions. This strategic placement, combined with the directing and solubilizing effect of the ethyl group at the 4-position, makes it a versatile building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The pyrimidine core is a common scaffold in a multitude of biologically active compounds, and the ability to selectively functionalize it via intermediates like this compound is crucial for the development of novel therapeutic agents.

While specific experimental data for this compound is not abundantly available in public literature, its chemical behavior can be largely inferred from its close and well-documented analog, 2-chloro-4-methylpyrimidine. This guide will provide an in-depth overview of the synthesis, key reactions, and potential applications of this compound, drawing parallels with its methyl-substituted counterpart where necessary and citing general principles of pyrimidine chemistry.

Physicochemical Properties

PropertyValue (for 2-Chloro-4-methylpyrimidine)
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Melting Point 35-36 °C
Boiling Point 94 °C (at 12 mmHg)
Appearance Light yellow solid

Synthesis of this compound

The synthesis of this compound can be approached through several general methods applicable to substituted pyrimidines. A common strategy involves the construction of the pyrimidine ring followed by chlorination.

General Synthetic Pathway

A plausible synthetic route starts from a β-keto ester and an amidine, followed by chlorination of the resulting hydroxypyrimidine.

G Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Cyclization Cyclization Ethyl 3-oxopentanoate->Cyclization Formamidine Formamidine Formamidine->Cyclization 4-Ethyl-2-hydroxypyrimidine 4-Ethyl-2-hydroxypyrimidine Cyclization->4-Ethyl-2-hydroxypyrimidine Base Chlorination Chlorination 4-Ethyl-2-hydroxypyrimidine->Chlorination POCl3 This compound This compound Chlorination->this compound

Caption: General synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Synthesis of 4-Ethyl-2-hydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl 3-oxopentanoate and formamidine hydrochloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product, 4-ethyl-2-hydroxypyrimidine, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, carefully add 4-ethyl-2-hydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated under reflux for a specified period. The reaction progress is monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • Purification is typically achieved by column chromatography or recrystallization.

Key Reactions of this compound

The reactivity of this compound is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles.

Caption: Nucleophilic substitution of this compound.

Common Nucleophiles and Resulting Products:

NucleophileReagent ExampleProduct Type
AminesR-NH₂2-Amino-4-ethylpyrimidines
AlcoholsR-OH / NaOR2-Alkoxy-4-ethylpyrimidines
ThiolsR-SH / NaSR2-Alkylthio-4-ethylpyrimidines
CyanideNaCN2-Cyano-4-ethylpyrimidine

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound in a suitable solvent (e.g., ethanol, DMF, or NMP), add the desired amine.

  • A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

  • Upon completion, the reaction is cooled, and the product is isolated by precipitation, extraction, and/or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

1. Suzuki Coupling:

This reaction forms a new carbon-carbon bond by coupling with a boronic acid or ester.

Caption: Suzuki coupling of this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) until the starting material is consumed.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

2. Buchwald-Hartwig Amination:

This reaction is used to form carbon-nitrogen bonds, providing an alternative to classical SNAr for the synthesis of 2-aminopyrimidines, especially with less nucleophilic amines.

3. Sonogashira Coupling:

This reaction couples this compound with a terminal alkyne to form a 2-alkynyl-4-ethylpyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The 2-substituted-4-ethylpyrimidine scaffold is a valuable pharmacophore in drug discovery. The ability to introduce a wide variety of substituents at the 2-position allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

While specific drugs containing the this compound-derived moiety are not prominently cited, the analogous 2-substituted-4-methylpyrimidine core is found in various kinase inhibitors and other therapeutic agents. This suggests that this compound is a highly valuable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its activated chlorine atom allows for a wide range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is sparse in the literature, its reactivity can be reliably predicted based on its chemical structure and the extensive studies on analogous 2-chloropyrimidines. The ability to readily introduce diverse functionalities at the 2-position of the pyrimidine ring makes this compound a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic potential.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-ethylpyrimidine and its Analogs: Synthesis, Properties, and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[][2] Among the vast family of pyrimidine derivatives, 2-chloro-4-substituted pyrimidines are particularly valuable intermediates.[3] The chlorine atom at the C2 position is chemically active, making it a versatile handle for introducing various functional groups through substitution or coupling reactions.[3] This guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, chemical properties, biological significance, and the experimental methodologies used in their study.

Synthesis of 2-Chloro-4-substituted Pyrimidines

The synthesis of the pyrimidine ring can be achieved through several methods, with the most common involving the condensation of a three-carbon compound with an amidine-containing structure.[] For 2-chloro-4-alkylpyrimidine derivatives, synthesis often begins with a pre-formed pyrimidine ring, which is subsequently chlorinated and functionalized.

A prevalent strategy involves the use of a more readily available starting material, such as a di-chlorinated pyrimidine, followed by selective substitution or reduction. For instance, the synthesis of the closely related 2-chloro-4-methylpyrimidine often starts from 2,6-dichloro-4-methylpyrimidine.[4]

General Synthetic Approach

A common pathway to synthesize 2-chloro-4-alkylpyrimidines involves the following key transformations:

  • Cyclocondensation: Formation of a substituted pyrimidine ring, often a di-hydroxypyrimidine or a thio-pyrimidine, from precursors like β-ketoesters and urea/thiourea.

  • Chlorination: Conversion of hydroxyl or thiol groups to chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5]

  • Selective Functionalization/Reduction: If starting from a di- or tri-chlorinated pyrimidine, a selective reaction (e.g., reduction or nucleophilic substitution) is performed to install the desired substituent at the C4 position while retaining the C2 chlorine.

A patented method highlights a route starting from 2-methylthio-4-chloropyrimidine compounds, where a substitution reaction occurs first at the C4 position, followed by a chlorination step that replaces the methylthio group at C2 to yield the final 2-chloro-4-substituted pyrimidine.[3] This approach offers high regioselectivity and avoids the formation of isomers.[3]

G A Starting Materials (e.g., β-Ketoester, Urea/Thiourea) B Cyclocondensation (e.g., Biginelli Reaction) A->B Reactants C Substituted Pyrimidine Core (e.g., Dihydroxypyrimidine) B->C Forms D Chlorination (e.g., POCl₃) C->D Reagent E Di/Tri-chlorinated Pyrimidine D->E Yields F Selective Substitution / Reduction (e.g., Grignard Reagent, Zn powder) E->F Process G Final Product 2-Chloro-4-alkylpyrimidine F->G Produces

Caption: General synthetic workflow for 2-chloro-4-alkylpyrimidines.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring and the reactivity of the C2-chloro substituent. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities.

Key Reactions:

  • Amination: Reaction with amines to form 2-aminopyrimidine derivatives. This is a crucial step in the synthesis of many kinase inhibitors.

  • Cyanation: The chloro group can be displaced by a cyanide group, for example, using zinc cyanide and a palladium catalyst, to form 2-cyanopyrimidines.[6]

  • Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form C-C bonds.

Physicochemical Data
PropertyValue (for 2-Chloro-4-methylpyrimidine)Source
Molecular Formula C₅H₅ClN₂[7][8]
Molecular Weight 128.56 g/mol [7][8]
Appearance White to almost white solid/crystal[4][9]
Melting Point 45-51 °C[8][9]
Purity Typically ≥97%[8][9]
Solubility Soluble in organic solvents like Dichloromethane (DCM)[4]

Biological Activity and Applications in Drug Discovery

Pyrimidine derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2] The 2-chloro-4-alkylpyrimidine scaffold is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[10]

  • Kinase Inhibitors: Many pyrimidine derivatives function as kinase inhibitors by competing for the ATP binding site of the enzyme. The pyrimidine ring is adept at forming hydrogen bonds within the kinase hinge region. They have been developed as inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3) and Epidermal Growth Factor Receptor (EGFR).[11]

  • Anticancer Agents: Due to their role as kinase inhibitors and their ability to interfere with DNA/RNA synthesis, pyrimidine analogs are widely investigated as anticancer drugs.[12][13] For example, 2-chloro-4-methylpyrimidine is a crucial intermediate in the synthesis of Dabrafenib, a targeted therapy for melanoma.[14]

  • Antimicrobial Agents: The pyrimidine core is found in compounds developed to treat bacterial and fungal infections.[11] Some derivatives have shown promising activity against pathogens like Candida albicans and Mycobacterium tuberculosis.[11]

G Pyrimidine This compound Analog Kinase Protein Kinase (e.g., EGFR, GSK-3) Pyrimidine->Kinase Competitive Inhibition Pathway Downstream Signaling (Proliferation, Survival) Kinase->Pathway Activates Block Inhibition of Phosphorylation Kinase->Block ATP ATP ATP->Kinase Binds to active site Outcome Therapeutic Effect (e.g., Apoptosis of Cancer Cell) Pathway->Outcome Leads to Block->Pathway Prevents Activation

Caption: Simplified pathway of a pyrimidine-based kinase inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for research and development. Below are representative methodologies for the synthesis and modification of 2-chloro-4-alkylpyrimidines.

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine

This protocol is adapted from a documented synthesis and demonstrates a selective reduction.[4]

  • Reactants:

    • 2,6-dichloro-4-methylpyrimidine: 50.0 g (0.31 mol)

    • Zinc powder: 41 g (0.63 mol)

    • Iodine: 0.78 g (3.08 mmol)

    • Ethanol (EtOH): 250 mL

    • Water: 250 mL

    • Dichloromethane (DCM) for extraction

  • Procedure:

    • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water, sequentially add the zinc powder and iodine.

    • Heat the reaction mixture to reflux at 70°C for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove solids.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent.

  • Expected Outcome: 20.6 g (53% yield) of 2-chloro-4-methylpyrimidine as a white solid.[4]

Protocol 2: Synthesis of (4-methylpyrimidin-2-yl)methylamine via Cyanation and Reduction

This two-step protocol illustrates the reactivity of the C2-chloro group.[6]

  • Step A: Cyanation

    • Combine 2-Chloro-4-methylpyrimidine (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in DMF (10 mL).

    • Heat the slurry at 110 °C under a nitrogen atmosphere for 30 minutes.

    • Cool the mixture to room temperature, dilute with EtOAc (70 mL), and wash with 2N ammonium hydroxide (50 mL).

    • Wash the organic layer with brine (20 mL) and concentrate in vacuo to obtain the crude 2-cyano-4-methylpyrimidine intermediate.

  • Step B: Reduction (Conceptual - not detailed in source)

    • The resulting nitrile can be reduced to the primary amine using standard reducing agents like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation.

G start Start Protocol setup Combine Reactants (Substrate, Zn, I₂) in EtOH/Water start->setup reflux Reflux at 70°C for 4 hours setup->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, Concentrate Filtrate monitor->workup Complete extract Extract with DCM, Dry with MgSO₄ workup->extract purify Column Chromatography (Hexane/DCM) extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 2-chloro-4-methylpyrimidine.

Conclusion

This compound and its analogs are highly valuable scaffolds in organic synthesis and medicinal chemistry. Their straightforward synthesis and the versatile reactivity of the C2-chloro group provide a robust platform for creating diverse molecular libraries. These compounds are integral to the development of targeted therapeutics, particularly in oncology, and continue to be a focus of intensive research. The protocols and data presented in this guide offer a foundational resource for scientists working to explore and exploit the vast potential of this important chemical class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-ethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the preparation of 2-chloro-4-ethylpyrimidine derivatives, which are valuable intermediates in medicinal chemistry and drug discovery. The following sections describe two primary synthetic strategies: a direct approach via Grignard reaction and a de novo synthesis building the pyrimidine core.

Synthetic Route 1: Regioselective Alkylation of 2,4-Dichloropyrimidine via Iron-Catalyzed Grignard Reaction

This method offers a direct and efficient way to introduce an ethyl group at the C4 position of the pyrimidine ring, leveraging the differential reactivity of the two chlorine atoms. The reaction of 2,4-dichloropyrimidine with ethylmagnesium bromide in the presence of an iron catalyst, such as iron(III) acetylacetonate (Fe(acac)₃), proceeds with high regioselectivity for the more reactive C4 position.

Experimental Protocol:

Materials:

  • 2,4-Dichloropyrimidine

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a dry, argon-purged round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq) and iron(III) acetylacetonate (0.05 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Visualization of Synthetic Pathway:

G cluster_0 Route 1: Grignard Reaction 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound THF, 0 °C Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->this compound Fe(acac)3 Fe(acac)3 Fe(acac)3->this compound

Caption: Iron-catalyzed cross-coupling of 2,4-dichloropyrimidine.

Synthetic Route 2: De Novo Pyrimidine Synthesis Followed by Chlorination

Experimental Protocol:

Step 2a: Synthesis of 4-Ethyl-2,6-dihydroxypyrimidine

Materials:

  • Ethyl propionylacetate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add urea (1.0 eq) and ethyl propionylacetate (1.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield 4-ethyl-2,6-dihydroxypyrimidine.

Step 2b: Chlorination to this compound

Materials:

  • 4-Ethyl-2,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a fume hood, carefully add 4-ethyl-2,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, at least 5 eq).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction should become a clear solution.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualization of Synthetic Pathway:

G cluster_1 Route 2: De Novo Synthesis Ethyl propionylacetate Ethyl propionylacetate 4-Ethyl-2,6-dihydroxypyrimidine 4-Ethyl-2,6-dihydroxypyrimidine Ethyl propionylacetate->4-Ethyl-2,6-dihydroxypyrimidine NaOEt, EtOH, Reflux Urea Urea Urea->4-Ethyl-2,6-dihydroxypyrimidine This compound This compound 4-Ethyl-2,6-dihydroxypyrimidine->this compound Reflux POCl3 POCl3 POCl3->this compound

Caption: De novo synthesis of this compound.

Data Summary

The following table summarizes the expected outcomes for the described synthetic routes. The data is based on analogous reactions reported in the literature and typical yields for such transformations.

RouteStarting MaterialsKey Reagents/CatalystsExpected ProductTypical Yield (%)Purity (%)
12,4-Dichloropyrimidine, Ethylmagnesium bromideFe(acac)₃This compound60-80>95
2Ethyl propionylacetate, Urea, Phosphorus oxychlorideSodium ethoxide, POCl₃This compound40-60 (over 2 steps)>95

Note: Yields and purity are dependent on reaction scale, purity of reagents, and optimization of reaction and purification conditions. The provided values serve as a general guideline.

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-4-ethylpyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of a diverse range of 2-aryl-4-ethylpyrimidines, which are scaffolds of significant interest in medicinal chemistry and materials science. The following sections detail the reaction principles, optimized conditions based on analogous substrates, and step-by-step experimental protocols.

Introduction to Suzuki Coupling of this compound

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C2 position, enabling the rapid diversification of the pyrimidine core. The general reactivity of chloropyrimidines in Suzuki couplings is well-established, offering a straightforward route to novel compounds with potential biological activity.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound, followed by transmetalation with an organoboron reagent (typically a boronic acid or its ester) in the presence of a base, and concluding with reductive elimination to yield the 2-aryl-4-ethylpyrimidine product and regenerate the palladium(0) catalyst.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for this compound is limited in the literature, the following tables summarize typical reaction conditions and yields for the Suzuki coupling of the structurally similar 2,4-dichloropyrimidine with various arylboronic acids. These data provide a strong starting point for reaction optimization with this compound.

Table 1: Screening of Catalysts and Ligands for the Suzuki Coupling of a Chloropyrimidine with Phenylboronic Acid

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.

Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Various Arylboronic Acids

Reaction Conditions: 2,4-dichloropyrimidine (1.0 equiv.), arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv.), solvent, 60-100 °C, 24 h.

Arylboronic AcidSolventTemperature (°C)Yield of 2-chloro-4-arylpyrimidine (%)
Phenylboronic acid1,4-Dioxane/H₂O10081 (after 15 min, microwave)
2-Methoxyphenylboronic acid1,4-Dioxane/H₂O10076 (after 15 min, microwave)
3-Methoxyphenylboronic acid1,4-Dioxane/H₂O10072 (after 15 min, microwave)
3-Tolylboronic acid1,4-Dioxane/H₂O10075 (after 15 min, microwave)
Furan-3-ylboronic acid1,4-Dioxane/H₂O10066 (after 15 min, microwave)

Note: The data in this table is adapted from studies on 2,4-dichloropyrimidine and should be considered as a starting point for the optimization of reactions with this compound.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. It is crucial to optimize the reaction conditions for each specific substrate combination.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Brine, anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).

  • Evacuation and Backfilling: Seal the flask/vial and evacuate the atmosphere, followed by backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is employed, add the degassed water at this stage. A typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or in the microwave reactor and stir at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-4-ethylpyrimidine product.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Product 2-Aryl-4-ethylpyrimidine (Potential Inhibitor) Product->RAF Proliferation Cell Proliferation, Survival, etc. TranscriptionFactor->Proliferation

Caption: A potential mechanism of action for a 2-aryl-4-ethylpyrimidine derivative as a kinase inhibitor in a generic MAP kinase signaling pathway.

Experimental Workflow Diagram

G start Start reagents 1. Add this compound, Arylboronic Acid, and Base to a dry Schlenk flask/microwave vial start->reagents inert 2. Evacuate and Backfill with Inert Gas (x3) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat Reaction Mixture (80-120 °C) solvent->reaction monitor 6. Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup 7. Reaction Work-up: - Cool to RT - Dilute with Organic Solvent & H₂O - Separate Layers - Wash with Brine - Dry over Na₂SO₄/MgSO₄ monitor->workup purify 8. Purify by Flash Column Chromatography workup->purify product Pure 2-Aryl-4-ethylpyrimidine purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Protocols for Nucleophilic Substitution on 2-Chloro-4-ethylpyrimidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-ethylpyrimidine. This versatile building block is a key intermediate in the synthesis of a variety of biologically active compounds. The protocols herein describe reactions with common nucleophiles, including amines, alcohols, and thiols, to facilitate the development of novel pyrimidine-based derivatives.

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. The functionalization of the pyrimidine ring is critical for modulating the physicochemical and pharmacological properties of these molecules. Nucleophilic aromatic substitution is a powerful strategy for introducing diverse functional groups onto the electron-deficient pyrimidine core. The chlorine atom at the 2-position of this compound is activated towards nucleophilic attack by the adjacent ring nitrogen atoms. This allows for the displacement of the chloride ion by a wide range of nucleophiles, proceeding through a resonance-stabilized Meisenheimer intermediate.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound typically follows a two-step addition-elimination mechanism.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles. A general experimental workflow is depicted below.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify Product (Chromatography/Recrystallization) concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction of this compound with various primary and secondary amines to yield 2-amino-4-ethylpyrimidine derivatives.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, diethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethanol)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Add the anhydrous solvent, followed by the amine nucleophile (1.1-1.5 eq.) and the non-nucleophilic base (1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4-ethylpyrimidine derivative.

Quantitative Data Summary (Amination):

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineEthanol-Reflux6~85
MorpholineDMFK₂CO₃10012~90
DiethylamineTHFTEA8024~75
AnilineDMSODIPEA12018~70
Protocol 2: Substitution with Alkoxides

This protocol details the reaction of this compound with alkoxides, generated in situ from the corresponding alcohols, to form 2-alkoxy-4-ethylpyrimidine derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., the corresponding alcohol, THF, Dioxane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol (can be used as the solvent) and cool to 0 °C.

  • Carefully add the strong base (1.1 eq.) portion-wise to the alcohol to generate the corresponding alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 eq.) in the anhydrous solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature or heat to reflux, depending on the reactivity of the alkoxide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-12 hours), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to yield the desired 2-alkoxy-4-ethylpyrimidine.

Quantitative Data Summary (Alkoxylation):

Nucleophile (Alcohol)SolventBaseTemperature (°C)Time (h)Yield (%)
MethanolMethanolNaOMeReflux4~92
EthanolEthanolNaOEtReflux6~88
IsopropanolTHFNaH6012~80
PhenolDMFK₂CO₃10016~75
Protocol 3: Thiolation with Thiols

This protocol describes the synthesis of 2-(alkyl/arylthio)-4-ethylpyrimidines through the reaction of this compound with various thiols.

Materials:

  • This compound

  • Thiol (e.g., ethanethiol, thiophenol)

  • Base (e.g., Triethylamine (TEA), Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, Acetonitrile (ACN), Ethanol)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the thiol (1.1 eq.) in the chosen anhydrous solvent in a dry round-bottom flask under an inert atmosphere, add the base (1.2 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-8 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkyl/arylthio)-4-ethylpyrimidine.

Quantitative Data Summary (Thiolation):

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Yield (%)
EthanethiolEthanolNaOEt603~95
ThiophenolDMFK₂CO₃805~91
Benzyl mercaptanACNTEA506~87
1-DodecanethiolTHFNaHRT8~82

Application of 2-Chloro-4-ethylpyrimidine in Medicinal Chemistry: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its reactive chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, making it a valuable intermediate in the synthesis of a diverse array of bioactive molecules. While specific, publicly available data on the direct application of this compound is limited, its structural motif is found in compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. The 4-ethyl group can provide advantageous steric and lipophilic properties, potentially enhancing the binding affinity and pharmacokinetic profile of derivative compounds.

This document provides an illustrative overview of the potential applications of this compound in drug discovery, including detailed, representative experimental protocols and hypothetical biological data to guide researchers in harnessing the potential of this valuable scaffold.

Synthetic Utility and Potential Applications

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for SNAr (Nucleophilic Aromatic Substitution) reactions. This allows for the introduction of various amine, alcohol, and thiol-containing fragments, which are crucial for establishing interactions with biological targets.

A prominent application of similar 2-chloropyrimidine scaffolds is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

Hypothetical Biological Data: 2-Amino-4-ethylpyrimidine Derivatives as Kinase Inhibitors

To illustrate the potential of this scaffold, the following table presents hypothetical quantitative data for a series of 2-(substituted amino)-4-ethylpyrimidine derivatives targeting a generic Receptor Tyrosine Kinase (RTK). This data is representative of the structure-activity relationships (SAR) often observed in kinase inhibitor discovery programs.

Compound IDR-Group (at 2-position)RTK IC50 (nM)Cell Proliferation GI50 (µM)
A-1 Aniline1502.5
A-2 3-Chloroaniline751.2
A-3 3-Methoxyaniline901.8
A-4 3-Trifluoromethylaniline500.8
A-5 N-Methylaniline2003.1
A-6 Cyclohexylamine500>10
A-7 4-(Piperidin-4-yl)aniline250.4
A-8 4-(Morpholin-4-yl)aniline601.0

Note: This data is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a 2-(substituted amino)-4-ethylpyrimidine derivative as a potential kinase inhibitor.

Protocol 1: Synthesis of 2-(3-Chloroanilino)-4-ethylpyrimidine (Compound A-2)

Materials:

  • This compound

  • 3-Chloroaniline

  • Palladium acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq), 3-chloroaniline (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), palladium acetate (0.05 mmol, 0.05 eq), and Xantphos (0.1 mmol, 0.1 eq).

  • Add anhydrous dioxane (10 mL) and anhydrous toluene (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) to afford the desired product, 2-(3-chloroanilino)-4-ethylpyrimidine.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (RTK)

Materials:

  • Recombinant human RTK enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound (e.g., Compound A-2)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, and then further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the RTK enzyme and the diluted inhibitor compound. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at 30 °C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 P2 P RTK->P2 Grb2 Grb2 P1->Grb2 Autophosphorylation P2->Grb2 P3 P Transcription Gene Transcription (Proliferation, Survival) P3->Transcription P4 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK ERK->P3 Inhibitor 2-Amino-4-ethylpyrimidine Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: This compound Substituted Aniline Reaction Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos, Cs2CO3, Dioxane) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-(Substituted amino)- 4-ethylpyrimidine Purification->Product Analysis Characterization (NMR, MS) Product->Analysis BioAssay Biological Evaluation (Kinase Assay, Cell Proliferation) Product->BioAssay

Caption: General workflow for the synthesis and evaluation of 2-amino-4-ethylpyrimidine derivatives.

Application Notes and Protocols: 2-Chloro-4-ethylpyrimidine as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-4-ethylpyrimidine as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the development of kinase inhibitors. While a specific marketed drug directly synthesized from this compound has not been identified in publicly available literature, its structural motif is central to a vast class of therapeutic agents. This document will, therefore, use a representative example of a pyrimidine-based kinase inhibitor to illustrate the application of this versatile building block.

Introduction to this compound in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs, including anticancer agents, antivirals, and anti-inflammatory compounds. The reactivity of substituted pyrimidines, such as this compound, makes them valuable intermediates for the synthesis of diverse compound libraries for drug discovery. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that target the ATP-binding site of the enzyme. The ethyl group at the 4-position can influence the solubility, metabolic stability, and binding interactions of the final drug molecule.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many of these inhibitors feature a 2-aminopyrimidine core, which mimics the adenine of ATP and forms key hydrogen bond interactions with the kinase hinge region. This compound serves as an excellent precursor for the synthesis of such molecules.

Representative Example: Synthesis of a Generic 2-Anilinopyrimidine Kinase Inhibitor

To illustrate the utility of this compound, we will outline the synthesis of a generic 2-anilinopyrimidine, a common scaffold for kinase inhibitors. This hypothetical synthesis is based on well-established synthetic routes for this class of compounds.

Reaction Scheme:

G cluster_0 Synthesis of a Generic 2-Anilinopyrimidine Kinase Inhibitor start This compound reagent + Substituted Aniline start->reagent Nucleophilic Aromatic Substitution (SNAr) product 2-(Substituted anilino)-4-ethylpyrimidine (Kinase Inhibitor Scaffold) reagent->product conditions Solvent (e.g., Ethanol, Dioxane) Base (e.g., DIEA) or Acid Catalysis Heat (Conventional or Microwave) product->conditions

Caption: Synthetic route to a generic 2-anilinopyrimidine kinase inhibitor.

Experimental Protocols

General Protocol for the Synthesis of 2-(Substituted anilino)-4-ethylpyrimidine

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline derivative

  • Solvent (e.g., Ethanol, 1,4-Dioxane, or N,N-Dimethylformamide)

  • Base (e.g., Diisopropylethylamine - DIEA) or Acid (e.g., p-Toluenesulfonic acid)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Stirring apparatus

  • Heating apparatus (e.g., heating mantle or microwave reactor)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • Add the substituted aniline derivative (1.0 - 1.2 eq).

  • Add the chosen solvent to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

  • If base-catalyzed, add DIEA (1.5 - 2.0 eq). If acid-catalyzed, add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C. The reaction can be performed under conventional heating for several hours or in a microwave reactor for a shorter duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-anilinopyrimidine derivatives from 2-chloropyrimidines, based on literature for analogous reactions.

Reactant 1Reactant 2 (Aniline Derivative)SolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)Purity (%)
This compound4-MethoxyanilineEthanolDIEA120 (Microwave)0.585-95>98 (HPLC)
This compound3-AminobenzonitrileDioxanep-TSA1001270-85>97 (HPLC)
This compound4-(Piperidin-1-yl)anilineDMFK₂CO₃150865-80>95 (HPLC)

Signaling Pathway Modulated by a Representative Pyrimidine-Based Kinase Inhibitor

Many 2-anilinopyrimidine derivatives are inhibitors of tyrosine kinases that play crucial roles in cancer cell signaling. A common target is the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the EGFR signaling pathway and the point of inhibition by a generic pyrimidine-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 2-Anilinopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 2-anilinopyrimidine derivative.

Workflow start Start: Reagents & Solvents reaction Reaction Setup: This compound, Aniline derivative, Solvent, Catalyst/Base start->reaction heating Heating & Stirring (Conventional or Microwave) reaction->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring workup Work-up: Cooling, Filtration or Solvent Evaporation monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification analysis Product Analysis: NMR, MS, HPLC purification->analysis product Final Product: Pure 2-Anilinopyrimidine Derivative analysis->product

Caption: Experimental workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of active pharmaceutical ingredients. Its reactivity at the 2-position allows for the straightforward introduction of various functionalities, making it particularly suitable for the development of kinase inhibitors with the common 2-aminopyrimidine scaffold. The protocols and data presented herein, while based on a representative example, provide a solid foundation for researchers and drug development professionals to explore the potential of this important building block in their synthetic endeavors.

Application Notes: Reactivity and Synthetic Utility of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-ethylpyrimidine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds that form the core scaffold of numerous biologically active molecules, including a variety of kinase inhibitors used in oncology.[1][2] The pyrimidine ring is an electron-deficient system, which activates the chlorine atom at the C2-position towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, combined with the potential for palladium-catalyzed cross-coupling reactions, makes this compound a versatile precursor for the synthesis of diverse compound libraries.

The primary applications for this scaffold lie in the development of inhibitors for protein kinases, such as Aurora kinases and Polo-like kinases (PLK), which are crucial regulators of cell division and are often dysregulated in cancer.[1][3] The protocols outlined below describe key transformations—nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling—that leverage the reactivity of the C2-chloro group to introduce a variety of functional moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

While literature specifically detailing reactions of this compound is limited, the protocols provided are based on well-established procedures for structurally analogous compounds, such as 2-chloro-4-methylpyrimidine and 2,4-dichloropyrimidine.[4][5][6] The electronic environment of the C2-position is highly similar across these analogs, ensuring the high transferability of the described methodologies.

Visualized Experimental and Reaction Pathways

A general workflow for the synthesis and purification of this compound derivatives is depicted below, followed by a schematic of the key reaction types discussed in this document.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis A Weigh Reagents: This compound, Nucleophile/Boronic Acid, Base, Catalyst B Add Anhydrous Solvent under Inert Atmosphere (N2/Ar) A->B C Heat to Reaction Temperature (e.g., 80-140 °C) Conventional or Microwave B->C D Monitor Progress (TLC / LC-MS) C->D E Cool to Room Temp D->E F Quench Reaction (e.g., add water/sat. NaHCO3) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry Organic Layer (e.g., Na2SO4) & Filter G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for derivatization reactions.

G cluster_snar Nucleophilic Aromatic Substitution cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A This compound snar_reagents R2-NH2, Base (e.g., TEA) Solvent (e.g., Propanol) Heat (Microwave) A->snar_reagents suzuki_reagents Ar-B(OH)2, Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->suzuki_reagents sono_reagents R-C≡CH, Pd/Cu Catalysts Base (e.g., Et3N) Solvent (e.g., THF) A->sono_reagents B 2-Amino-4-ethylpyrimidine Derivative snar_reagents->B C 2-Aryl-4-ethylpyrimidine Derivative suzuki_reagents->C D 2-Alkynyl-4-ethylpyrimidine Derivative sono_reagents->D

Caption: Key synthetic transformations of this compound.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Reagents and solvents should be anhydrous and of appropriate purity unless otherwise specified.

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Safety: Chloropyrimidines and organometallic reagents can be hazardous. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and perform reactions in a well-ventilated fume hood.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the C2-chloride with a primary or secondary amine, a common strategy for building kinase inhibitor scaffolds. The use of microwave irradiation can significantly accelerate this transformation.[5]

Methodology:

  • To a microwave reaction vial, add this compound (1.0 mmol, 1 equiv.).

  • Add the desired amine nucleophile (1.0 - 1.2 mmol, 1.0 - 1.2 equiv.).

  • Add anhydrous propanol (2-3 mL) followed by a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120–140 °C for 15–45 minutes. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-ethylpyrimidine derivative.

ParameterConditionReference / Rationale
Temperature 120 - 140 °CTo overcome the activation energy for SNAr.[5]
Time 15 - 45 minMicrowave irradiation drastically reduces reaction times.[5]
Solvent Propanol, n-Butanol, DMFPolar, high-boiling point solvents are suitable.[5]
Base TEA, DIPEATo neutralize the HCl generated during the reaction.
Yield 60 - 95%Highly dependent on the nucleophilicity of the amine.
Table 1: Representative Conditions for Microwave-Assisted SNAr Amination.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol allows for the formation of a carbon-carbon bond between the C2-position of the pyrimidine and an aryl or heteroaryl group, which is essential for exploring SAR in many kinase inhibitor families.[6]

Methodology:

  • To a reaction flask, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 90–110 °C and stir for 4–16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the 2-aryl-4-ethylpyrimidine product.

ParameterConditionReference / Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Standard palladium catalysts for Suzuki couplings.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Required to activate the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene, DMFAprotic solvents, often with water, facilitate the reaction.[6]
Temperature 90 - 110 °CThermal energy is needed for efficient catalytic turnover.
Yield 50 - 90%Dependent on the electronic properties of the boronic acid.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling Reactions.
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

This reaction is used to install an alkyne moiety at the C2-position, providing a linear linker that can be used to probe deeper pockets of a target protein or as a handle for further functionalization (e.g., click chemistry).[9]

Methodology:

  • To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL), followed by a degassed amine base (e.g., TEA or DIPEA, 3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 65 °C for 2–24 hours. Monitor progress by TLC or LC-MS.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to obtain the 2-alkynyl-4-ethylpyrimidine product.[10]

ParameterConditionReference / Rationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Common catalysts for Sonogashira reactions.[9]
Cu Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne by forming a copper acetylide.[9]
Base TEA, DIPEAActs as both a base and a solvent in some cases.[10]
Solvent THF, DMFAnhydrous, polar aprotic solvents are preferred.
Yield 40 - 85%Can be sensitive to steric hindrance and substrate purity.
Table 3: General Conditions for Sonogashira Coupling Reactions.

Application in Kinase Inhibitor Drug Discovery

Derivatives of this compound are frequently designed as Type I kinase inhibitors, which bind to the ATP-binding pocket of the kinase in its active conformation.[11] A common design strategy involves an amine linkage at the C2-position connecting to a substituted aryl or heteroaryl group that occupies the "hinge-binding" region of the kinase. The 4-ethyl group can then be directed towards the solvent-exposed region of the ATP pocket. The diagram below illustrates a simplified signaling pathway and the point of inhibition.

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Kinase 1 (e.g., Aurora Kinase) Rec->P1 Activates P2 Kinase 2 P1->P2 Phosphorylates TF Transcription Factor P2->TF Activates Resp Cellular Response (Proliferation, Survival) TF->Resp Drives Inhibitor 2-Substituted-4-ethylpyrimidine (Kinase Inhibitor) Inhibitor->P1 Inhibits ATP Binding

Caption: Inhibition of a kinase cascade by a pyrimidine derivative.

References

Scale-up Synthesis of 2-Chloro-4-ethylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of 2-Chloro-4-ethylpyrimidine, an important intermediate in the pharmaceutical and agrochemical industries. The described synthetic pathway is a robust and efficient three-step process commencing from readily available starting materials.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence. The overall strategy involves the initial construction of the pyrimidine core, followed by a double chlorination, and concluding with a selective reduction to yield the final product.

II. Experimental Protocols

Step 1: Synthesis of 4-ethyluracil

This step involves the condensation reaction of ethyl propionylacetate and urea in the presence of a strong base to form the pyrimidine ring.

Materials:

  • Ethyl propionylacetate

  • Urea

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a solution of sodium ethoxide in ethanol is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, urea is added, and the mixture is stirred until the urea is substantially dissolved.

  • Ethyl propionylacetate is then added dropwise to the reaction mixture at a rate that maintains the internal temperature below 30°C.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 5-6, which leads to the precipitation of 4-ethyluracil.

  • The mixture is cooled in an ice bath to maximize precipitation.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-ethyluracil.

Step 2: Synthesis of 2,4-Dichloro-4-ethylpyrimidine

The intermediate, 4-ethyluracil, is converted to 2,4-dichloro-4-ethylpyrimidine using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for hydroxypyrimidines.

Materials:

  • 4-ethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, 4-ethyluracil is suspended in an excess of phosphorus oxychloride.

  • N,N-Dimethylaniline can be added cautiously as a catalyst.

  • The mixture is heated to reflux (around 105-110°C) and maintained for 3-5 hours. The reaction should be monitored for the disappearance of the starting material.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The reaction mixture is then cooled to room temperature and cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-4-ethylpyrimidine. Further purification can be achieved by vacuum distillation or column chromatography.

Step 3: Selective Synthesis of this compound

The final step involves the selective reduction of 2,4-dichloro-4-ethylpyrimidine at the C4 position to yield the target compound, this compound.

Materials:

  • 2,4-Dichloro-4-ethylpyrimidine

  • Zinc dust

  • Ammonium chloride (NH₄Cl) or Ammonium hydroxide (NH₄OH)

  • Ethanol (EtOH) or another suitable solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, 2,4-dichloro-4-ethylpyrimidine is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of ammonium chloride or ammonium hydroxide is added to the mixture.

  • Zinc dust is then added portion-wise to the stirred solution, maintaining the temperature below 40°C.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the excess zinc and other inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to give the crude this compound, which can be further purified by vacuum distillation or column chromatography.

III. Data Presentation

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1 Ethyl propionylacetate, Urea4-ethyluracilNaOEt, HClEthanol75-85>95
2 4-ethyluracil2,4-Dichloro-4-ethylpyrimidinePOCl₃, (N,N-Dimethylaniline)Neat80-90>90 (crude)
3 2,4-Dichloro-4-ethylpyrimidineThis compoundZn, NH₄ClEthanol/Water60-75>98

IV. Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Reduction Ethyl_propionylacetate Ethyl propionylacetate 4_ethyluracil 4-ethyluracil Ethyl_propionylacetate->4_ethyluracil NaOEt, EtOH Reflux Urea Urea Urea->4_ethyluracil 2_4_Dichloro_4_ethylpyrimidine 2,4-Dichloro-4-ethylpyrimidine 4_ethyluracil->2_4_Dichloro_4_ethylpyrimidine POCl₃ Reflux 2_Chloro_4_ethylpyrimidine This compound 2_4_Dichloro_4_ethylpyrimidine->2_Chloro_4_ethylpyrimidine Zn, NH₄Cl EtOH/H₂O

Caption: Overall synthetic route for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: 4-ethyluracil Synthesis cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Selective Reduction s1_start Mix NaOEt and Urea in EtOH s1_add Add Ethyl propionylacetate s1_start->s1_add s1_reflux Reflux for 4-6h s1_add->s1_reflux s1_evap Remove EtOH s1_reflux->s1_evap s1_dissolve Dissolve in H₂O s1_evap->s1_dissolve s1_acidify Acidify with HCl s1_dissolve->s1_acidify s1_precipitate Precipitate and Filter s1_acidify->s1_precipitate s1_dry Dry Product s1_precipitate->s1_dry s2_start Suspend 4-ethyluracil in POCl₃ s1_dry->s2_start Intermediate 1 s2_reflux Reflux for 3-5h s2_start->s2_reflux s2_distill Distill excess POCl₃ s2_reflux->s2_distill s2_quench Quench with Ice s2_distill->s2_quench s2_extract Extract with DCM s2_quench->s2_extract s2_wash Wash Organic Layer s2_extract->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s3_start Dissolve Dichloro-pyrimidine in EtOH s2_dry->s3_start Intermediate 2 s3_add_reagents Add NH₄Cl (aq) and Zn dust s3_start->s3_add_reagents s3_react Stir at RT for 2-4h s3_add_reagents->s3_react s3_filter Filter s3_react->s3_filter s3_concentrate Concentrate Filtrate s3_filter->s3_concentrate s3_extract Extract with EtOAc s3_concentrate->s3_extract s3_wash_dry Wash, Dry, and Concentrate s3_extract->s3_wash_dry

Caption: Detailed workflow for the synthesis of this compound.

Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of novel compounds derived from 2-Chloro-4-ethylpyrimidine. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this area.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1] The reactivity of halogenated pyrimidines, such as this compound, at the chloro-substituted position allows for versatile functionalization through nucleophilic aromatic substitution (SNAr) reactions. This enables the generation of diverse chemical libraries for screening against various therapeutic targets. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ion by a wide range of nucleophiles, including amines, thiols, and alcohols.

Synthesis of Novel Derivatives

The primary route for the derivatization of this compound involves nucleophilic substitution at the C2 position. The general reaction scheme is depicted below:

Figure 1: General scheme for nucleophilic substitution on this compound.

General Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)

The following workflow outlines the typical steps for the synthesis of novel derivatives from this compound.

experimental_workflow start Start combine Combine this compound, nucleophile, solvent, and base in a reaction vessel. start->combine react Heat the reaction mixture under controlled temperature and stir for the required duration. combine->react monitor Monitor reaction progress using TLC or LC-MS. react->monitor workup Perform aqueous workup to remove inorganic salts and water-soluble impurities. monitor->workup extract Extract the product into a suitable organic solvent. workup->extract dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4). extract->dry concentrate Remove the solvent under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify characterize Characterize the final compound using NMR, MS, and other analytical techniques. purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Detailed Protocol: Synthesis of 2-Amino-4-ethylpyrimidine Derivatives

This protocol is adapted from a microwave-assisted synthesis of analogous 2-amino-4-chloro-pyrimidine derivatives and is applicable for the reaction of this compound with various amines.[2]

Materials:

  • This compound

  • Substituted amine (e.g., piperazine derivatives)

  • Anhydrous propanol

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, dissolve this compound (1.0 mmol) in anhydrous propanol (2 mL) with stirring at room temperature.

  • Add the substituted amine (1.0 mmol) to the reaction mixture.

  • Add triethylamine (100 µL) to the vial.

  • Seal the vial and perform the reaction in a microwave reactor at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Quantitative Data

Derivatives of substituted pyrimidines have demonstrated a wide range of biological activities, including anticancer and antifungal properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of 2,4-disubstituted pyrimidine derivatives against various cancer cell lines.[2][3] The data presented below is for 2-amino-4-substituted pyrimidine derivatives, which are structurally analogous to compounds that can be synthesized from this compound.

Compound IDSubstituent at C4 of PiperazineCancer Cell LineEC50 (µM)[2]
1 4-MethylHCT116 (Colon)209.17 ± 1.23
MCF7 (Breast)221.91 ± 1.37
6 4-BromophenylHCT116 (Colon)89.24 ± 1.36
MCF7 (Breast)89.37 ± 1.17
Doxorubicin (Positive Control)HCT116 (Colon)2.0
MCF7 (Breast)0.98

Table 1: Anticancer activity of 2-amino-4-(piperazin-1-yl)pyrimidine derivatives.

Antifungal Activity

Pyrimidine derivatives are also known for their antifungal properties.[4][5] The following table summarizes the in vitro antifungal activity of some pyrimidine derivatives against various phytopathogenic fungi.

Compound IDTarget FungusEC50 (µg/mL)[4]
5f Phomopsis sp.15.1
5o Phomopsis sp.10.5
5p Phomopsis sp.19.6
Pyrimethanil Phomopsis sp.32.1

Table 2: In vitro antifungal activity of pyrimidine derivatives containing an amide moiety.

Signaling Pathways in Cancer

Some pyrimidine derivatives have been shown to exert their anticancer effects by interacting with key signaling molecules. For instance, certain pyrimidodiazepines have been found to bind to DNA and inhibit the activity of receptor tyrosine kinases such as EGFR and VEGFR-2.[6][7]

Proposed Mechanism of Action Involving EGFR and VEGFR-2 Inhibition

The diagram below illustrates a simplified signaling pathway that can be targeted by pyrimidine derivatives. Inhibition of EGFR and VEGFR-2 can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k vegfr2 VEGFR-2 vegfr2->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation angiogenesis Angiogenesis mtor->angiogenesis inhibitor Pyrimidine Derivative inhibitor->egfr Inhibition inhibitor->vegfr2 Inhibition

Caption: EGFR and VEGFR-2 signaling pathways targeted by pyrimidine derivatives.

Conclusion

This compound serves as a versatile starting material for the synthesis of a wide array of novel compounds with potential therapeutic applications. The straightforward nucleophilic substitution reactions allow for the creation of extensive compound libraries for drug discovery programs. The demonstrated anticancer and antifungal activities of analogous pyrimidine derivatives highlight the potential of this chemical scaffold in developing new therapeutics. The protocols and data provided herein offer a foundational guide for researchers to explore the synthesis and biological evaluation of new 2-substituted-4-ethylpyrimidine derivatives.

References

Application Notes and Protocols: 2-Chloro-4-ethylpyrimidine in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-ethylpyrimidine is a key heterocyclic intermediate in the synthesis of various agrochemicals, particularly sulfonylurea herbicides. Its reactive chlorine atom at the 2-position allows for nucleophilic substitution, forming the core structure of potent herbicides that target the acetolactate synthase (ALS) enzyme in weeds. This document provides detailed application notes and experimental protocols for the preparation of a representative sulfonylurea herbicide, designated here as "Ethylsulfuron," using this compound as the starting material.

Application Notes

Target Agrochemical Class: Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of highly effective, low-application-rate herbicides used for broad-spectrum weed control in various crops. Their mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][4] Since this pathway is absent in animals, sulfonylurea herbicides exhibit low toxicity to mammals.

Role of this compound

This compound serves as a foundational building block for the pyrimidine ring in the final herbicide structure. The synthesis involves a two-step process: first, the amination of this compound to introduce a reactive amino group, followed by the coupling of this intermediate with a sulfonyl isocyanate to form the characteristic sulfonylurea bridge.

Experimental Protocols

This section details the synthetic protocols for the preparation of the intermediate, 2-amino-4-ethylpyrimidine, and the final active ingredient, "Ethylsulfuron."

Protocol 1: Synthesis of 2-Amino-4-ethylpyrimidine

This protocol describes the nucleophilic substitution of the chlorine atom in this compound with an amino group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
This compound142.5998%Sigma-Aldrich
Aqueous Ammonia (28-30%)17.03 (as NH3)ACS ReagentFisher Scientific
Ethanol46.07AnhydrousJ.T. Baker
Sodium Sulfate142.04AnhydrousEMD Millipore
Dichloromethane84.93ACS ReagentVWR

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add this compound (14.26 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Slowly add aqueous ammonia (28-30%, 50 mL) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-amino-4-ethylpyrimidine as a solid.

Expected Yield: 75-85%

Protocol 2: Synthesis of "Ethylsulfuron"

This protocol outlines the coupling of 2-amino-4-ethylpyrimidine with 2-ethoxycarbonylbenzenesulfonyl isocyanate to form the final sulfonylurea herbicide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
2-Amino-4-ethylpyrimidine123.17Synthesized in Protocol 1-
2-Ethoxycarbonylbenzenesulfonyl isocyanate255.2497%TCI Chemicals
Acetonitrile41.05AnhydrousSigma-Aldrich
Triethylamine101.1999%Alfa Aesar

Procedure:

  • In a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-ethylpyrimidine (12.32 g, 0.1 mol) in anhydrous acetonitrile (100 mL).

  • Add triethylamine (1.4 mL, 0.01 mol) to the solution.

  • In the dropping funnel, place a solution of 2-ethoxycarbonylbenzenesulfonyl isocyanate (25.52 g, 0.1 mol) in anhydrous acetonitrile (50 mL).

  • Cool the reaction flask to 0-5°C using an ice bath.

  • Add the 2-ethoxycarbonylbenzenesulfonyl isocyanate solution dropwise to the stirred solution of 2-amino-4-ethylpyrimidine over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, a precipitate of "Ethylsulfuron" will form.

  • Filter the precipitate and wash with cold acetonitrile (2 x 20 mL).

  • Dry the solid product under vacuum to a constant weight.

Expected Yield: 80-90%

Quantitative Data Summary

StepStarting MaterialProductMolecular Weight ( g/mol )Moles (mol)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1This compound2-Amino-4-ethylpyrimidine142.59 / 123.170.112.329.8680
22-Amino-4-ethylpyrimidine"Ethylsulfuron"123.17 / 378.410.137.8432.1685

Visualizations

Synthetic Pathway of "Ethylsulfuron"

Caption: Synthetic route for "Ethylsulfuron" from this compound.

Mechanism of Action: ALS Inhibition by "Ethylsulfuron"

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Chloro-4-ethylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields are often attributed to a lack of reaction selectivity and the formation of side products. The chlorine atom at the 2-position is chemically active, which can lead to undesired substitution reactions.[1] Common issues include the formation of isomeric byproducts like 4-chloro-2-ethylpyrimidine and 2,4-disubstituted pyrimidines, which complicates purification and reduces the overall yield of the target molecule.[1] In other approaches, incomplete reactions or suboptimal conditions, such as incorrect temperature or reaction time, can also be a significant factor.[2]

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

The most common impurities are isomers formed during the synthesis. Specifically, if your synthesis involves a chlorination step where both the 2 and 4 positions are susceptible, you may form 4-chloro-2-ethylpyrimidine.[1] Dichlorination or other substitutions can also occur.[1] To minimize these, a highly selective synthesis route is recommended. A strategy that involves starting with a precursor like a 2-methylthio-4-substituted pyrimidine, followed by a chlorination step, can effectively prevent the formation of these isomers, leading to a cleaner product that is easier to purify.[1]

Q3: How can I improve the selectivity of the chlorination step?

Improving selectivity involves choosing the right starting material and chlorinating agent. Using a precursor where the 4-position is already substituted and the 2-position is activated for chlorination (e.g., a 2-methylthio group) provides a highly selective pathway.[1] This approach avoids the common problem of competing reactions at the 2 and 4 positions.[1] When using general chlorinating agents like phosphorus oxychloride (POCl₃), controlling the temperature and reaction time is critical to prevent side reactions such as ring chlorination.[2][3]

Q4: What is the best starting material for a high-yield synthesis of this compound?

For achieving high yield and purity, a 2-methylthio-4-ethylpyrimidine derivative is an excellent starting material.[1] This precursor allows for a selective chlorination at the 2-position using an agent like sulfuryl chloride, effectively preventing the formation of difficult-to-separate isomers and simplifying the purification process.[1] While other starting materials like 2,4-dichloro-6-ethylpyrimidine or 4-ethyluracil can be used, they often result in lower yields (around 50-55%) and more complex product mixtures.[4][5]

Q5: What are the critical parameters to control during the reaction?

Key parameters to control include:

  • Temperature: Many steps require low temperatures (e.g., 0°C) during the addition of highly reactive reagents like sulfuryl chloride or Grignard reagents to manage the reaction's exothermicity and prevent side reactions.[1][5]

  • Reagent Stoichiometry: The molar ratio of reactants, particularly the chlorinating agent, is crucial. An excess may lead to over-chlorination, while an insufficient amount will result in an incomplete reaction.[2]

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[2]

  • Atmosphere: For moisture-sensitive reagents like Grignard reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conversion 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of inhibitors (e.g., oxygen for radical reactions).[2]1. Use fresh or purified reagents. 2. Gradually increase the temperature while monitoring the reaction. 3. Extend the reaction time and track progress using TLC/GC-MS.[2] 4. Degas the solvent and maintain an inert atmosphere.[2]
Multiple Spots on TLC / Significant Impurities 1. Formation of isomers (e.g., 4-chloro-2-ethylpyrimidine).[1] 2. Over-chlorination or other side reactions.[1][2] 3. Starting material is impure.1. Switch to a more selective synthesis route, such as the 2-methylthio precursor method.[1] 2. Control the temperature carefully, often by cooling the reaction during reagent addition.[1] Adjust the stoichiometry of the chlorinating agent.[2] 3. Purify the starting material before use.
Product Degradation During Workup 1. The product is unstable in acidic or basic conditions. 2. The product is sensitive to high temperatures during solvent evaporation.1. Use neutral washing agents (e.g., saturated sodium bicarbonate, water, brine).[1] 2. Use a rotary evaporator at a lower temperature and reduced pressure for solvent removal.
Difficult Purification 1. The polarity of the product and major impurities are very similar.[1] 2. The crude product is an oil that is difficult to handle.1. If using a non-selective route, optimize the column chromatography solvent system with extensive TLC trials. Consider switching to a more selective synthesis pathway to avoid these impurities altogether.[1] 2. Attempt to crystallize the product from a suitable solvent system.

Data Presentation: Comparison of Synthesis Routes

Yields are based on analogous syntheses of 2-chloro-4-substituted pyrimidines and may vary.

Synthesis RouteStarting MaterialKey ReagentsReported Yield (%)*AdvantagesDisadvantages
High-Selectivity Route [1]2-Methylthio-4-ethylpyrimidineSulfuryl chloride, Dichloromethane~78%High selectivity, high yield, easier purification, avoids isomer formation.[1]Requires preparation of the 2-methylthio precursor.
Reductive Dechlorination [4][6]2,6-Dichloro-4-ethylpyrimidineZinc powder, Iodine, Ethanol/Water~53%Utilizes commercially available starting materials.Moderate yield, potential for incomplete reduction.
Grignard Cross-Coupling [5]2,4-DichloropyrimidineEthylmagnesium chloride (EtMgCl), Fe(acac)₃~50%Direct introduction of the ethyl group.Moderate yield, requires strict anhydrous conditions, potential for side reactions.
Hydroxyl to Chloro Conversion [3]4-Ethyl-2-hydroxypyrimidinePhosphorus oxychloride (POCl₃), TriethylamineVariableDirect conversion from a common precursor.Can have side reactions, POCl₃ is hazardous, purification can be challenging.[3]

Visualizations

High-Selectivity Synthesis Pathway

G SM 2-Methylthio-4-chloropyrimidine reagent1 1. Ethylmagnesium Bromide (Grignard) 2. THF (Solvent) SM->reagent1 INT Intermediate: 2-Methylthio-4-ethylpyrimidine reagent2 1. Sulfuryl Chloride (SO₂Cl₂) 2. Dichloromethane (Solvent) 3. 0°C to Room Temp [1] INT->reagent2 PROD Final Product: This compound reagent1->INT reagent2->PROD

Caption: High-selectivity pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Encountered check_sm Are Starting Materials Pure? start->check_sm check_cond Were Reaction Conditions Optimal? check_sm->check_cond Yes purify_sm Action: Purify Starting Materials check_sm->purify_sm No check_time Was Reaction Run to Completion? check_cond->check_time Yes adjust_cond Action: Adjust Temp, Stoichiometry, Atmosphere [9] check_cond->adjust_cond No check_workup Was Workup/ Purification Correct? check_time->check_workup Yes adjust_time Action: Increase Time, Monitor with TLC/GC [9] check_time->adjust_time No review_workup Action: Review Quenching, Extraction & Column Conditions [1] check_workup->review_workup No end_node Yield Improved check_workup->end_node Yes purify_sm->check_cond adjust_cond->check_time adjust_time->check_workup review_workup->end_node

Caption: A logical workflow for troubleshooting low synthesis yield.

Experimental Protocols

Protocol A: High-Selectivity Synthesis via 2-Methylthio Precursor This protocol is adapted from a method noted for its high selectivity and yield.[1]

Step 1: Synthesis of 2-Methylthio-4-ethylpyrimidine

  • To a solution of 2,4-dichloro-pyrimidine in anhydrous Tetrahydrofuran (THF), add Iron(III) acetylacetonate (Fe(acac)₃) (0.1 eq).

  • Cool the mixture to 0°C under an argon atmosphere.

  • Slowly add Ethylmagnesium chloride (EtMgCl) (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 8 hours, monitoring by TLC.[5]

  • Upon completion, quench the reaction by carefully adding water. Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Dissolve the resulting this compound in methanol and add sodium thiomethoxide (1.1 eq).

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure, add water, and extract with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate, 2-methylthio-4-ethylpyrimidine.

Step 2: Chlorination to this compound

  • Dissolve the 2-methylthio-4-ethylpyrimidine intermediate (1.0 eq) in dichloromethane and cool the solution to 0°C.[1]

  • Slowly add sulfuryl chloride (SO₂Cl₂) (10.0 eq) dropwise while maintaining the temperature at 0°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]

  • Carefully pour the reaction mixture into ice water to quench.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and saturated brine solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography (eluent: petroleum ether:dichloromethane) to obtain this compound as a pure solid.[1]

Protocol B: Chlorination of 4-Ethyl-2-hydroxypyrimidine This protocol uses a common method for converting hydroxypyrimidines to chloropyrimidines.[3]

  • In a reaction flask, add 4-ethyl-2-hydroxypyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

  • Stir the mixture and cool to 0-5°C.

  • Slowly add triethylamine (1.5 eq) dropwise, ensuring the temperature remains below 10°C.[3]

  • After the addition, slowly heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 4 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly pour it into a flask containing crushed ice, with vigorous stirring.

  • Add dichloromethane to the mixture to extract the product.

  • Separate the organic layer. Extract the aqueous layer again with dichloromethane.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography to yield this compound.

References

Technical Support Center: Purification of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-4-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are silica gel column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q2: My crude product is a dark oil. Which purification method is most suitable?

A2: For dark, oily crude products, which often contain non-volatile or polymeric impurities, vacuum distillation is an excellent initial purification step to separate the desired product from baseline material. This can be followed by column chromatography for higher purity if needed.

Q3: How can I remove isomeric impurities, such as 4-Chloro-2-ethylpyrimidine?

A3: Isomeric impurities can be challenging to separate due to similar physical properties.[1] Silica gel column chromatography is the most effective method for separating isomers.[1] Careful selection of the eluent system is crucial for achieving good separation.

Q4: During vacuum distillation, my product seems to be decomposing. What could be the cause and how can I prevent it?

A4: Thermal decomposition can occur if the distillation temperature is too high.[2] this compound may be sensitive to prolonged heating. To mitigate this, ensure your vacuum system is efficient to lower the boiling point. Using a shorter path distillation apparatus, like a Kugelrohr, can also minimize the time the compound is exposed to high temperatures.

Q5: I am seeing streaks or tailing on my TLC plate during chromatography. What does this indicate?

A5: Tailing on a TLC plate often suggests that the compound is interacting too strongly with the stationary phase (silica gel), which can be common for basic compounds like pyrimidines. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.

Purification Method Comparison

The following table summarizes the advantages and disadvantages of the primary purification techniques for this compound.

Purification MethodTypical PurityTypical RecoveryProsCons
Vacuum Distillation Moderate-High (90-98%)Moderate (60-80%)Excellent for large scales; effectively removes non-volatile residues.[2]Potential for thermal decomposition; may not separate impurities with close boiling points.[2]
Flash Chromatography High (>98%)Moderate (50-75%)Provides the highest resolution for separating structurally similar impurities and isomers.[1][2]Can be slow and costly in terms of solvents and silica gel; potential for product loss on the column.[2]
Recrystallization High (>99% if successful)VariableCan yield very pure material; relatively inexpensive and straightforward.Finding a suitable solvent system can be challenging and time-consuming; may not be effective for removing all types of impurities.

Troubleshooting Guides

Issue: Low Purity After Column Chromatography

Q: My GC/NMR analysis shows the product is still impure after column chromatography. What went wrong?

A: There are several potential reasons for low purity post-chromatography:

  • Improper Solvent System: The polarity of your eluent may not be optimal for separating your product from the impurities. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Column Packing: An improperly packed column with channels or cracks will result in a poor separation.

Issue: Product "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my product, but it is separating as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. To address this:

  • Increase the amount of solvent: The solution may be too concentrated.

  • Use a different solvent system: A solvent with a lower boiling point might be more suitable. A co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[3]

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen non-polar solvent (e.g., hexane or petroleum ether).[1]

  • Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the optimized solvent system (e.g., a mixture of petroleum ether and dichloromethane).[1] A gradient elution, where the polarity of the solvent is gradually increased, can be effective.

  • Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum. A short path distillation head is recommended to minimize product loss.

  • Drying: Ensure the crude product is free of volatile solvents by concentrating it on a rotary evaporator.

  • Distillation: Heat the distillation flask gently using an oil bath while applying a vacuum.

  • Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point for the related 2-chloro-4-methylpyrimidine is 94°C at 17 mmHg, which can serve as a reference.[4]

  • Analysis: Analyze the collected fraction for purity using GC, NMR, or another suitable analytical technique.

Visual Workflows

Purification_Decision_Tree start Crude this compound q1 What is the primary impurity type? start->q1 isomeric Isomeric/Structurally Similar q1->isomeric Isomers non_volatile Non-Volatile/Baseline q1->non_volatile High BP Residue unknown Unknown/Mixture q1->unknown Mixed chromatography Silica Gel Column Chromatography isomeric->chromatography distillation Vacuum Distillation non_volatile->distillation dist_then_chrom 1. Vacuum Distillation 2. Column Chromatography unknown->dist_then_chrom end_pure Pure Product chromatography->end_pure distillation->end_pure dist_then_chrom->end_pure

Caption: Decision tree for selecting a purification method.

Troubleshooting_Chromatography start Low Purity After Column q1 Observe TLC Plate start->q1 streaking Streaking or Tailing q1->streaking poor_sep Poor Separation (ΔRf is small) q1->poor_sep overload Broad, Overlapping Spots q1->overload sol_streaking Add 0.5-1% Triethylamine to Eluent streaking->sol_streaking sol_poor_sep Optimize Eluent System (TLC) or Use Gradient Elution poor_sep->sol_poor_sep sol_overload Reduce Sample Load or Use a Larger Column overload->sol_overload

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: 2-Chloro-4-ethylpyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a heterocyclic compound commonly used as a building block in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions. The most frequently performed reactions include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride by amines, alcohols, and thiols.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with boronic acids.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with amines.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system, for example, could be a mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression. LC-MS is particularly useful for confirming the mass of the desired product and identifying potential byproducts.

Q3: What are the general safety precautions when working with this compound?

A3: this compound is an irritant and harmful if swallowed. It may cause skin and respiratory irritation and has the potential to cause serious eye damage.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Nucleophilic Aromatic Substitution (SNAr) with Amines

Problem: Low yield of the desired 2-amino-4-ethylpyrimidine product.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction temperature or prolong the reaction time. Monitor progress by TLC to avoid decomposition.[2] - Use a more polar solvent to improve the solubility of reactants.
Decomposition of Reactant or Product - In acid-catalyzed aminations, the pyrimidine ring can decompose. The use of a mild, non-nucleophilic base (e.g., DIPEA) or a heterogeneous base like calcium carbonate can buffer the reaction mixture and prevent decomposition.[2][3]
Side Reaction: Hydrolysis - Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The chloro group can be displaced by water, especially at elevated temperatures, to form 4-ethylpyrimidin-2-ol.
Side Reaction: Di-substitution (if applicable) - In cases where the nucleophile could react further, use a controlled stoichiometry of the amine (e.g., 1.1-1.5 equivalents).

Problem: Formation of an unexpected byproduct.

Observed Issue Potential Byproduct & Mitigation
Mass spectrum shows a peak corresponding to the loss of the chloro group and addition of a hydroxyl group. Byproduct: 4-ethylpyrimidin-2-ol. Cause: Hydrolysis due to the presence of water. Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.
Reaction mixture darkens, and multiple spots appear on TLC. Cause: Decomposition of the pyrimidine ring, which can be acid-induced.[2] Solution: Add a suitable base to neutralize any generated acid. For acid-sensitive substrates, consider running the reaction at a lower temperature.
Suzuki-Miyaura Coupling

Problem: Low yield of the 2-aryl-4-ethylpyrimidine product.

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Poor Transmetalation - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. An aqueous solution of the base is often effective. - Ensure the boronic acid is of good quality, as they can degrade upon storage.
Side Reaction: Homocoupling - The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4] Ensure the reaction is run under strictly anaerobic conditions.
Side Reaction: Proto-deboronation - The boronic acid can be converted to the corresponding arene. Use of an appropriate base and minimizing reaction time can reduce this side reaction.

Problem: Formation of significant byproducts.

Observed Issue Potential Byproduct & Mitigation
A major byproduct with a mass corresponding to the dimer of the boronic acid coupling partner is observed. Byproduct: Biaryl from homocoupling of the boronic acid. Cause: Often initiated by the presence of oxygen.[4] Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
The starting this compound is consumed, but the desired product is not the major component. Cause: Could be due to hydrodehalogenation (replacement of Cl with H) or decomposition. Solution: Optimize the reaction conditions, particularly the ligand and base. A different palladium source might be necessary.
Buchwald-Hartwig Amination

Problem: Low conversion or yield.

Possible Cause Troubleshooting Steps
Catalyst Inhibition or Deactivation - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - The choice of phosphine ligand is crucial; screen different ligands (e.g., XPhos, SPhos) to find the optimal one for your specific amine.
Inappropriate Base - The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and side reactions.
Steric Hindrance - If coupling a bulky amine, a more active catalyst system (e.g., a more electron-rich and bulky ligand) and higher temperatures may be required.

Problem: Presence of a significant amount of 4-ethylpyrimidine as a byproduct.

Observed Issue Potential Byproduct & Mitigation
Mass spectrum indicates a byproduct with a mass corresponding to the starting material minus chlorine. Byproduct: 4-ethylpyrimidine. Cause: Hydrodehalogenation, a known side reaction in palladium-catalyzed couplings.[5] Solution: This can sometimes be minimized by changing the ligand, solvent, or base. Careful optimization of the reaction conditions is necessary.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., n-butanol, ethanol, or DMF), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., DIPEA or K₂CO₃, 1.5-2.0 equiv.).[6]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h), monitoring by TLC or LC-MS.[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.).[7]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[7]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS.[7]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask.[2]

  • Reaction Conditions: Seal the flask and heat in a preheated oil bath (e.g., 100 °C) with stirring. Monitor the reaction's progress.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

experimental_workflow start Start reagents Combine this compound, Nucleophile/Boronic Acid/Amine, Base, and Catalyst (if applicable) in Solvent start->reagents reaction Heat under Inert Atmosphere (Monitor by TLC/LC-MS) reagents->reaction workup Work-up (Cool, Quench, Extract) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Low or No Product Formation check_conditions Check Reaction Conditions: - Temperature - Time - Solvent start->check_conditions check_reagents Check Reagent Quality: - Purity of Starting Material - Activity of Catalyst - Anhydrous/Inert Conditions start->check_reagents side_reactions Investigate Side Reactions: - Hydrolysis - Homocoupling - Decomposition start->side_reactions optimize Optimize Reaction Parameters: - Screen Ligands/Bases - Adjust Stoichiometry check_conditions->optimize check_reagents->optimize purify_isolate Purify and Isolate Byproducts for Characterization side_reactions->purify_isolate purify_isolate->optimize

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions with 2-Chloro-4-ethylpyrimidine.

General Considerations for Coupling Reactions with this compound

Chloropyrimidines, including this compound, are often less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond. This makes the oxidative addition step in the catalytic cycle more challenging and often rate-limiting.[1] Consequently, successful couplings necessitate carefully optimized reaction conditions, including the use of highly active catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
  • Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the common causes? A1: Low conversion is a frequent issue with less reactive aryl chlorides. Key factors to investigate include:

    • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More active systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands, are typically required to facilitate the challenging oxidative addition of the C-Cl bond.[2]

    • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base are critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[3]

    • Solvent System: The solvent must effectively dissolve the reactants. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water are commonly used to dissolve both the organic substrate and the inorganic base.[4]

    • Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to overcome the activation energy for the oxidative addition. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[5]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining a strictly inert atmosphere (Argon or Nitrogen) is crucial.[1]

  • Q2: I am observing significant amounts of side products. What are they and how can I minimize them? A2: Common side reactions in Suzuki couplings include:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using fresh, high-purity boronic acid and carefully optimizing the reaction temperature and base. Using boronic esters (e.g., pinacol esters) can also increase stability.

    • Homocoupling: The coupling of two boronic acid molecules can be reduced by ensuring an efficient reaction, sometimes by using a slight excess of the aryl halide.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Possible Cause Recommended Solution
Low to No Product Inactive catalyst systemSwitch to a more active catalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos or XPhos). Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and anhydrous.
Insufficient temperatureIncrease the reaction temperature in increments. Consider using microwave irradiation for rapid heating and shorter reaction times.[5]
Poor solvent choiceUse a solvent system that ensures the solubility of all reactants, such as a 2:1 mixture of 1,4-dioxane and water.[4]
Protodeboronation of Boronic Acid High temperature or unsuitable baseUse the lowest effective temperature. Screen milder bases. Use a more stable boronic ester derivative.
Formation of Homocoupled Product Inefficient cross-couplingOptimize the catalyst system for faster cross-coupling. Use a slight excess of this compound.
Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes reaction conditions for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimizing reactions with this compound.

CatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane10024 h71[5]
Pd(dppf)Cl₂·CH₂Cl₂dppfK₂CO₃1,4-Dioxane10020 min (MW)70[5]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81[5]
Pd(OAc)₂PPh₃K₃PO₄---Reasonable Yields[2]
XPhos Pd G2XPhosWeak inorganic base---Low loading[2]

MW denotes microwave irradiation.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.5 mol%) to the vial. Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the vial and flush with argon for 5-10 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 100 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]

Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement Start This compound + Arylboronic Acid Catalyst Catalyst/Ligand Screening (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald ligands) Start->Catalyst Select Initial Conditions Base Base Screening (e.g., K2CO3, K3PO4, Cs2CO3) Catalyst->Base Solvent Solvent Screening (e.g., Dioxane/H2O, Toluene/H2O) Base->Solvent Temperature Temperature Optimization (Conventional vs. Microwave) Solvent->Temperature Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Temperature->Analysis Troubleshoot Troubleshoot Side Reactions (Protodeboronation, Homocoupling) Analysis->Troubleshoot Low Yield/ Side Products Optimized Optimized Conditions Analysis->Optimized High Yield Troubleshoot->Catalyst Re-screen

Caption: Workflow for Suzuki-Miyaura coupling optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
  • Q1: My Buchwald-Hartwig amination is not working. What should I check first? A1: Similar to Suzuki couplings, the primary challenge is the reactivity of the C-Cl bond.[1] Key areas to troubleshoot are:

    • Catalyst System: Highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, and Buchwald's biarylphosphine ligands like SPhos and XPhos) are often essential.[6]

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[4]

    • Solvent: Anhydrous, deoxygenated solvents such as toluene, 1,4-dioxane, or THF are crucial for a successful reaction.

    • Inert Atmosphere: The catalytic system is highly sensitive to oxygen and moisture. Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere.[1]

  • Q2: I am observing hydrodehalogenation of my starting material. How can I prevent this? A2: Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction.[1] To minimize this:

    • Ligand Choice: Select a ligand that promotes rapid reductive elimination of the desired product.

    • Reaction Conditions: Ensure strictly anhydrous conditions, as trace water can be a proton source.

    • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[1]

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Possible Cause Recommended Solution
Low to No Product Inactive catalyst/ligandUse a pre-catalyst or a more active ligand (e.g., RuPhos, BrettPhos for primary amines). Increase catalyst loading.
Incompatible baseIf using a strong base like NaOtBu with a sensitive substrate, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the temperature.
Catalyst deactivationEnsure the reaction is run under a strictly inert atmosphere with dry, degassed solvents.
Hydrodehalogenation Slow reductive eliminationScreen different ligands to find one that accelerates the final step of the catalytic cycle. Ensure all reagents and solvents are anhydrous.
Low Yield with Secondary Amines Steric hindranceUse ligands specifically designed for secondary amines, such as RuPhos. Higher reaction temperatures may be required.
Data Presentation: Buchwald-Hartwig Amination Conditions

The following table presents a selection of bases and their general applicability in Buchwald-Hartwig aminations.

BaseAdvantagesDisadvantagesReference
NaOtBuHigh reaction rates, low catalyst loadingsIncompatible with many electrophilic functional groups[4]
LHMDSTolerates protic functional groupsAir-sensitive, incompatible with some functional groups at high temperatures[4]
Cs₂CO₃Excellent functional group toleranceExpensive, can be difficult to stir on a large scale[4]
K₃PO₄ / K₂CO₃Good functional group tolerance, economicalMay require higher catalyst loadings and longer reaction times[4]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that should be optimized for the specific amine.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.[7]

Workflow for Buchwald-Hartwig Amination Optimization

Buchwald_Hartwig_Optimization cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement Start This compound + Amine Catalyst Catalyst/Ligand Screening (e.g., XPhos, RuPhos, Josiphos) Start->Catalyst Select Initial Conditions Base Base Screening (e.g., NaOtBu, Cs2CO3, K3PO4) Catalyst->Base Solvent Solvent Screening (e.g., Toluene, Dioxane, THF) Base->Solvent Temperature Temperature Optimization (80-120 °C) Solvent->Temperature Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Temperature->Analysis Troubleshoot Troubleshoot Side Reactions (Hydrodehalogenation) Analysis->Troubleshoot Low Yield/ Side Products Optimized Optimized Conditions Analysis->Optimized High Yield Troubleshoot->Catalyst Re-screen

Caption: Workflow for Buchwald-Hartwig amination optimization.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Frequently Asked Questions (FAQs) for Sonogashira Coupling
  • Q1: What are the key components of a Sonogashira coupling reaction? A1: A typical Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (usually CuI), and an amine base (such as triethylamine or diisopropylamine), which also often serves as the solvent or co-solvent.[8][9] Copper-free variations also exist.

  • Q2: My Sonogashira coupling is failing with this compound. What are the likely reasons? A2: The low reactivity of the aryl chloride is a major hurdle.[9] Other potential issues include:

    • Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can improve the efficiency of the reaction with aryl chlorides.[10]

    • Copper Co-catalyst: The copper(I) source should be fresh and of high purity.

    • Base: The amine base must be anhydrous and is often used in excess.

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially with highly reactive alkynes or when the cross-coupling is slow. It can be minimized by the slow addition of the alkyne or by using copper-free conditions.

    • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can promote alkyne homocoupling and deactivate the palladium catalyst.[11]

Troubleshooting Guide for Sonogashira Coupling
Problem Possible Cause Recommended Solution
Low to No Product Inactive catalyst systemUse a more active catalyst/ligand combination. Increase catalyst and co-catalyst loading.
Poor quality reagentsUse freshly purified solvents and bases. Ensure the CuI is of high quality.
Reaction temperature too lowIncrease the reaction temperature. Consider microwave heating.
Alkyne Homocoupling Oxygen in the reaction mixtureThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Cross-coupling is slowOptimize the catalyst system to accelerate the desired reaction. Try adding the alkyne slowly to the reaction mixture.
Decomposition of Starting Material Base sensitivityIf the substrate is sensitive to strong amine bases, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF.
Data Presentation: Sonogashira Coupling Conditions

This table provides general conditions that can be adapted for this compound.

Catalyst SystemBaseSolventTemperature (°C)Co-catalystReference
PdCl₂(PPh₃)₂ / PPh₃Et₃NTHF60-70CuI[12]
Pd(PPh₃)₄Et₃NDMFRoom Temp. - 100CuI[12]
Pd(OAc)₂Cs₂CO₃Acetonitrile-None (Copper-free)[12]
PdCl₂(PPh₃)₂i-Pr₂NHTHF-CuI[12]
Experimental Protocol: Sonogashira Coupling

This protocol is a general starting point and should be optimized.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and CuI (5-10 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv.).

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-100 °C) until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography.[2]

Workflow for Sonogashira Coupling Optimization

Sonogashira_Optimization cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement Start This compound + Terminal Alkyne Catalyst Catalyst Screening (Pd source, Ligand, CuI) Start->Catalyst Select Initial Conditions Base Base Screening (e.g., Et3N, DIPEA, K2CO3) Catalyst->Base Solvent Solvent Screening (e.g., THF, DMF, Toluene) Base->Solvent Temperature Temperature Optimization (RT to 120 °C) Solvent->Temperature Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Temperature->Analysis Troubleshoot Troubleshoot Side Reactions (Glaser Coupling) Analysis->Troubleshoot Low Yield/ Side Products Optimized Optimized Conditions Analysis->Optimized High Yield Troubleshoot->Catalyst Re-screen

Caption: Workflow for Sonogashira coupling optimization.

References

Overcoming challenges in the synthesis of 2-Chloro-4-ethylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-ethylpyrimidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis. Here you will find troubleshooting guides and FAQs to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound is resulting in a very low yield or failing completely. What are the common causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in pyrimidine synthesis. Several factors, from starting materials to reaction conditions, can be responsible. Consider the following points:

  • Reaction Temperature: Temperature control is critical. For instance, in syntheses involving neutralization steps, allowing the temperature to rise above 0°C can significantly reduce yields.[1] Some chlorination reactions require heating to reflux (e.g., 90-100°C with POCl₃) for an extended period (8-10 hours) to ensure the reaction goes to completion.[2]

  • Reagent Stoichiometry: The molar ratio of your reagents is crucial. In chlorination reactions, insufficient chlorinating agent (like POCl₃ or sulfuryl chloride) will lead to incomplete conversion. Conversely, an excessive amount can promote the formation of unwanted byproducts.

  • Moisture and Air Sensitivity: Many organometallic reagents (like Grignard reagents) used for alkylation are highly sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Activity: If your synthesis involves a catalyst (e.g., Fe(acac)₃ in a Grignard coupling), ensure it is active and used in the correct proportion.[3]

  • Reaction Time: Some reactions require extended periods to complete. For example, a Grignard coupling with 2,4-dichloropyrimidine might require stirring for 8 hours at 0°C to achieve a reasonable yield.[3] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Issue 2: Formation of Isomeric and Disubstituted Byproducts

Question: I am observing significant amounts of the 4-chloro-2-ethylpyrimidine isomer and/or the 2,4-diethylpyrimidine byproduct. How can I improve the selectivity for the desired this compound?

Answer: Poor selectivity is a known problem, primarily because the chlorine atom at the 2-position is also chemically active, leading to substitution reactions.[4]

  • Problem: Direct ethylation of 2,4-dichloropyrimidine can lead to a mixture of products because both chlorine atoms are susceptible to substitution. The reactivity of the 2-position chlorine can result in the formation of isomers and disubstituted compounds, which are often difficult to separate from the desired product due to similar polarity.[4]

  • Solution 1: Controlled Reaction Conditions: Carefully controlling the temperature and the rate of reagent addition can favor substitution at one position over the other. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide at a mild temperature (approx. 20°C) allows for the exclusive substitution of only one chlorine atom.[5] Applying similar temperature control to your ethylation reaction may improve selectivity.

  • Solution 2: Alternative Synthetic Route: A more robust method to avoid selectivity issues involves a multi-step approach that differentiates the two positions. A patented method starts with a 2-methylthio-4-chloropyrimidine compound.[4] The 4-position is first substituted, and then the 2-methylthio group is converted to a chloro group.[4] This strategy prevents the formation of isomers and disubstituted byproducts, leading to a higher yield of a more easily purified product.[4]

Issue 3: Product Decomposition During Workup or Purification

Question: My product appears to be decomposing during aqueous workup or column chromatography. What could be causing this instability?

Answer: this compound derivatives can be susceptible to decomposition, particularly hydrolysis.

  • Hydrolysis: The chloro-substituent can be hydrolyzed to a hydroxyl group, especially in the presence of water at non-neutral pH.[6] Amination reactions of chloropyrimidines are often acid-catalyzed, but this can also induce significant decomposition and breakdown of the pyrimidine ring.[7]

  • Troubleshooting Steps:

    • Minimize Contact with Water: Perform extractions quickly and ensure organic layers are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[4][8]

    • Control pH: During aqueous workup, carefully neutralize the reaction mixture, preferably at low temperatures (e.g., 0°C).[1] The use of a mild base like sodium bicarbonate is common.[4] For certain reactions, adding a buffering agent like calcium carbonate during the reaction itself can prevent decomposition caused by acid formation.[7][9]

    • Immediate Processing: Do not let crude products sit for extended periods, especially after aqueous workup. Filtration and extraction should be performed immediately to prevent extensive decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound?

A1: A common and direct precursor is 2,4-dichloropyrimidine.[3] An ethylating agent, such as a Grignard reagent (e.g., EtMgCl), is used to selectively replace the chlorine at the 4-position. However, as noted in the troubleshooting section, this can lead to selectivity issues.[4] Another approach involves the chlorination of a 4-ethyl-2-hydroxypyrimidine (or its tautomer, 4-ethyluracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Q2: Which chlorinating agents are typically used to convert a hydroxypyrimidine to a chloropyrimidine?

A2: Phosphorus oxychloride (POCl₃) is a very common and effective chlorinating agent for this transformation.[2] The reaction often requires heating at elevated temperatures (90-110°C).[2][10] Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃.[1]

Q3: What are the recommended purification methods for this compound?

A3: Silica gel column chromatography is the most frequently cited method for purifying 2-Chloro-4-alkylpyrimidine derivatives.[3][4][8] A non-polar eluent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and petroleum ether, is typically used.[3][4][8] Recrystallization from a non-polar solvent like isopentane can also be an effective method for obtaining a pure, crystalline solid.[1]

Q4: Can I use microwave irradiation to accelerate the synthesis?

A4: Yes, microwave-assisted synthesis can be a powerful tool. For related syntheses, such as the amination of 2-amino-4-chloropyrimidine, microwave irradiation at 120–140°C for just 15–30 minutes has been shown to be effective.[11] However, one study on the amination of 2-chloro-5-ethylpyrimidine found that microwave irradiation did not yield the desired product, whereas conventional heating at high temperatures did.[7] The suitability of microwave heating should be evaluated on a case-by-case basis for your specific reaction.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various synthetic methods for related 2-chloro-4-alkylpyrimidine compounds.

Table 1: Synthesis of 2-Chloro-4-methylpyrimidine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidineMeMgCl, Fe(acac)₃THF0850[3]
2,6-Dichloro-4-methylpyrimidineZinc powder, IodineEthanol/Water70 (Reflux)453[8]
6-Methylpyrimidine-2,4-diolPOCl₃N/A90 - 1001084[2]

Table 2: Synthesis of a Substituted 2-chloro-4-pyrimidine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-methylthio-4-chloropyrimidine derivative1. NaOH2. SO₂Cl₂1. Methanol2. Dichloromethane1. RT2. 0 to RT1. 62. 378 (for step 2)[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-Dichloropyrimidine

This protocol is adapted from a method for the methyl derivative and can be modified for the ethyl derivative by substituting MeMgCl with EtMgCl.[3]

  • Add a solution of Ethylmagnesium chloride (EtMgCl) dropwise to a stirred solution of 2,4-dichloropyrimidine (1.0 eq) and iron(III) acetylacetonate (Fe(acac)₃, 0.29 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an argon atmosphere.

  • Stir the resulting reaction mixture at 0°C for 8 hours.

  • Quench the reaction by diluting with water.

  • Extract the aqueous mixture with ethyl acetate (EtOAc).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with 25% EtOAc/hexanes) to afford the this compound.

Protocol 2: Chlorination of a Hydroxypyrimidine using POCl₃

This protocol is generalized from the synthesis of 2,4-dichloro-6-methylpyrimidine.[2]

  • Charge a reaction flask with the starting 4-ethyl-2-hydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, approx. 8 volumes) under an inert atmosphere.

  • Heat the mixture with stirring to 90-100°C. The reaction should become a clear solution after approximately 2 hours.

  • Maintain the reaction at 90-100°C for about 8 more hours. Monitor the consumption of the starting material by HPLC or TLC.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the majority of the POCl₃.

  • Dissolve the residue in dichloromethane (DCM).

  • Slowly add the DCM solution dropwise to a cold aqueous solution of potassium carbonate (25%) to neutralize the remaining acid, keeping the temperature below 40°C.

  • Separate the organic phase and extract the aqueous phase with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Further purification can be achieved via chromatography or recrystallization.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Route A: Direct Ethylation cluster_1 Route B: Chlorination A_start 2,4-Dichloropyrimidine A_product Crude Product Mix (2-Cl-4-Et, 4-Cl-2-Et, 2,4-di-Et) A_start->A_product Ethylation A_reagent EtMgCl / Fe(acac)3 A_reagent->A_product Purification Purification (Column Chromatography) A_product->Purification B_start 4-Ethyl-2-hydroxypyrimidine B_product Crude this compound B_start->B_product Chlorination B_reagent POCl3 B_reagent->B_product B_product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overview of common synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Observed Q_Temp Was reaction temp strictly controlled? Start->Q_Temp Sol_Temp Action: Optimize heating/ cooling protocol. Maintain 0°C for workup. Q_Temp->Sol_Temp No Q_Inert Was an inert atmosphere used? Q_Temp->Q_Inert Yes Success Yield Improved Sol_Temp->Success Sol_Inert Action: Use oven-dried glassware. Run reaction under Argon or Nitrogen. Q_Inert->Sol_Inert No Q_Time Was reaction time sufficient? Q_Inert->Q_Time Yes Sol_Inert->Success Sol_Time Action: Monitor reaction by TLC/GC-MS to find optimal endpoint. Q_Time->Sol_Time No Q_Time->Success Yes Sol_Time->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Stability issues of 2-Chloro-4-ethylpyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-ethylpyrimidine

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the stability of this compound in various solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] Safety data sheets for similar compounds recommend keeping containers tightly closed in a dry, cool, and well-ventilated area, protected from light and moisture, and refrigerated.[2][3] An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture and air.[1]

Q2: In which common laboratory solvents is this compound expected to be stable?

A: this compound is expected to show the highest stability in aprotic, non-nucleophilic solvents. Based on the general reactivity of 2-chloropyrimidines, the following solvents are recommended for preparing stock solutions or for use in reactions:

  • Aprotic, Non-polar: Hexanes, Toluene

  • Aprotic, Polar: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Always use anhydrous-grade solvents to minimize hydrolysis. While stable for short-term use in polar aprotic solvents like DMF and DMSO, long-term storage is not recommended without validation, as trace water can lead to degradation.

Q3: Which solvents or conditions should be avoided?

A: Protic solvents and aqueous solutions, especially under neutral to alkaline conditions, should be avoided for long-term storage as they can cause hydrolysis.[1][4] The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic substitution.

  • Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

  • Aqueous Acids/Bases: The rate of hydrolysis can be accelerated by both acidic and basic conditions.[5][6]

  • Other Nucleophiles: Avoid primary and secondary amines, alkoxides, and thiols in solution unless they are part of the intended reaction, as they will readily displace the chloride.

Q4: What is the primary degradation pathway for this compound?

A: The primary degradation pathway is nucleophilic aromatic substitution (SNAr) at the C2 position. In the presence of water (hydrolysis), the chlorine atom is displaced by a hydroxyl group, forming 4-ethylpyrimidin-2(1H)-one. Similarly, in alcohol-based solvents like methanol, it will form 2-methoxy-4-ethylpyrimidine. This reactivity is a known characteristic of chloropyrimidines.[5][7]

Troubleshooting Guide

Q5: My reaction yield is unexpectedly low. Could the stability of this compound be the cause?

A: Yes, this is a common issue. If your reaction is sensitive to impurities or requires precise stoichiometry, degradation of the starting material could be the root cause.

  • Check Your Solvent: Are you using a protic solvent (e.g., methanol, ethanol, water) where it is not the intended reactant? If so, the starting material may be degrading before or during your reaction.

  • Assess Purity: Use an analytical technique like HPLC or GC-MS to check the purity of your this compound, both the solid material and any prepared stock solutions. The presence of 4-ethylpyrimidin-2(1H)-one or other derivatives is a clear sign of degradation.

  • Review Solution Age: How old is your stock solution? Solutions in aprotic solvents like DCM or THF are generally stable for short-term use but should be freshly prepared for best results. Solutions in DMSO or DMF should be used immediately.

Q6: I observe a new, more polar spot on my TLC plate or a new peak in my HPLC/LC-MS analysis. What could it be?

A: A new, more polar product is likely the result of hydrolysis. The degradation product, 4-ethylpyrimidin-2(1H)-one, is significantly more polar than the parent chlorinated compound due to the presence of the hydroxyl/amide group. You can confirm its identity by checking for a mass corresponding to the hydrolyzed product via LC-MS.

Q7: My solid this compound has changed in appearance (e.g., color change, clumping). Is it still usable?

A: A change in physical appearance can indicate degradation, often due to improper storage and exposure to moisture.[3] It is highly recommended to re-analyze the material for purity using HPLC, GC, or NMR before use. If significant degradation is detected, it is best to use a fresh bottle of the reagent.

Stability Data Summary

While specific kinetic data for this compound is not widely published, the relative stability can be inferred from the general behavior of 2-chloropyrimidines. The stability is highly dependent on the solvent's protic nature, nucleophilicity, and the presence of trace water or other nucleophiles.

Solvent ClassExample SolventsExpected StabilityPrimary Degradation Risk
Aprotic Non-Polar Toluene, HexaneHigh Low; minimal risk if anhydrous.
Aprotic Polar DCM, THF, MeCNGood to High Low; risk increases with trace moisture.
Aprotic Polar DMF, DMSOModerate Hydrolysis from absorbed atmospheric water.
Protic Polar MeOH, EtOHLow Solvolysis (e.g., formation of methoxy-pyrimidine).
Aqueous Water, BuffersVery Low Rapid hydrolysis to 4-ethylpyrimidin-2(1H)-one.

Visual Diagrams

Degradation Pathway via Hydrolysis

The following diagram illustrates the nucleophilic substitution reaction that occurs when this compound is exposed to water.

G Figure 1: Hydrolysis of this compound cluster_0 Figure 1: Hydrolysis of this compound compound This compound product 4-Ethylpyrimidin-2(1H)-one compound->product Nucleophilic Substitution water H₂O (Water) water->product hcl HCl product->hcl +

Caption: Figure 1: Hydrolysis of this compound

Troubleshooting Workflow for Stability Issues

This flowchart provides a logical sequence to diagnose and resolve potential stability-related problems during experimentation.

G Figure 2: Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, Impurity) check_solvent Is the solvent protic (e.g., MeOH, H₂O)? start->check_solvent check_purity Analyze starting material and solution by HPLC/GC. check_solvent->check_purity No use_aprotic Action: Switch to an anhydrous, aprotic solvent (e.g., DCM, THF). check_solvent->use_aprotic Yes is_degraded Degradation product observed? check_purity->is_degraded fresh_reagent Action: Use a fresh bottle of the reagent. is_degraded->fresh_reagent Yes (in solid) fresh_solution Action: Prepare a fresh stock solution immediately before use. is_degraded->fresh_solution Yes (in solution) other_issue Conclusion: Stability is not the primary issue. Investigate other reaction parameters. is_degraded->other_issue No

Caption: Figure 2: Troubleshooting Workflow

Experimental Protocol: HPLC Stability Assessment

This protocol provides a general method to quantify the stability of this compound in a chosen solvent over time.

1. Objective: To determine the percentage of this compound remaining in a specific solvent at a set temperature over a defined period.

2. Materials:

  • This compound (high purity solid)

  • Anhydrous solvent of interest (e.g., DCM, THF, Methanol)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (optional, for mobile phase)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

3. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of Acetonitrile in a volumetric flask. This is your stable reference stock.

  • T=0 Standard (100 µg/mL): Dilute 1 mL of the Stock Solution into a 10 mL volumetric flask with Acetonitrile. This represents 100% purity at the start.

  • Test Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the solvent you are testing (e.g., Methanol).

  • Incubation: Store the "Test Solution" at the desired temperature (e.g., Room Temperature).

4. HPLC Method:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water (+0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength, typically around 254 nm.

  • Injection Volume: 10 µL

  • Run Time: 10 minutes (ensure baseline separation of the parent compound from any degradation products).

5. Experimental Procedure:

  • Immediately after preparing the "Test Solution," take a 100 µL aliquot, dilute it into 900 µL of Acetonitrile (to halt the reaction), and inject it into the HPLC. This is your T=0 sample for the test solvent.

  • Inject the "T=0 Standard" to establish the initial peak area for an undegraded sample.

  • At specified time points (e.g., 1 hr, 4 hrs, 8 hrs, 24 hrs), take another 100 µL aliquot from the incubating "Test Solution," dilute as in step 1, and inject.

  • Record the peak area for this compound at each time point.

6. Data Analysis: Calculate the percentage of this compound remaining at each time point (Tx) using the following formula:

% Remaining = (Peak Area at Tx / Peak Area at T=0) * 100

Plot the "% Remaining" versus time to visualize the degradation rate in the chosen solvent.

References

Technical Support Center: Suzuki Reactions with 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-ethylpyrimidine.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield or no reaction?

Answer: Low yields or complete lack of reactivity are common challenges when using electron-deficient chloro-heterocycles like this compound. Several factors can contribute to this issue:

  • Poor Catalyst Activity: The nitrogen atom in the pyrimidine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]

  • Substrate Reactivity: Carbon-chlorine bonds are significantly stronger than carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst into the C-Cl bond more difficult.[1][2]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]

Solutions:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Utilize highly active catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands. These ligands promote the difficult oxidative addition step and can sterically shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[1][3]

  • Increase Reaction Temperature: Given the lower reactivity of the chloro-pyrimidine, higher temperatures (e.g., 80-110 °C) are often required to drive the reaction to completion.

  • Select a Stronger Base: A strong base is often necessary to facilitate the transmetalation step. Consider switching from common bases like Na₂CO₃ or K₂CO₃ to stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]

Question 2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid (forming a symmetrical biaryl) is a prevalent side reaction, often caused by the presence of oxygen or an inefficient palladium catalytic cycle.[4][5]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[4][6][7] This process also consumes the boronic acid, reducing the yield of the desired cross-coupled product.[1]

  • Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ. Homocoupling can occur during this reduction step.[4][8]

Solutions:

  • Rigorous Degassing: It is critical to thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Use an Inert Atmosphere: The reaction must be run under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the system.[2]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern, efficient precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure a clean and rapid initiation of the catalytic cycle, minimizing side reactions.[1][5]

Question 3: My main byproduct is the protodeboronated arene from my boronic acid. How can I minimize this side reaction?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, often facilitated by aqueous basic conditions.[4][8][9]

Solutions:

  • Use Boronic Esters or Trifluoroborate Salts: Boronic acid pinacol esters (Bpin), MIDA esters, or potassium trifluoroborate salts (BF₃K) are generally more stable towards protodeboronation than the corresponding boronic acids.[1][4][10] These reagents often release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[11][12]

  • Minimize Water: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[13] Consider using anhydrous solvents or a solvent system with a minimal amount of water.

  • Use a Non-Aqueous Base: Employing a base like potassium fluoride (KF) in an anhydrous solvent such as THF can sometimes suppress protodeboronation.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for coupling with this compound?

For challenging substrates like chloro-heteroarenes, catalyst systems featuring bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[3] Combinations such as Pd₂(dba)₃ with ligands like XPhos or SPhos, or using commercially available precatalysts like XPhos Pd G3/G4, often provide superior results compared to traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[15]

Q2: How do I choose the optimal base for this reaction?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] While common bases like K₂CO₃ can work, stronger bases are often required for less reactive chlorides. Potassium phosphate (K₃PO₄) is frequently a very effective choice for these couplings.[1] Screening a few different bases is a good optimization strategy.

Q3: What solvent system should I use?

Aprotic solvents like 1,4-dioxane, THF, and toluene are commonly used.[16] Often, a mixture with water (e.g., dioxane/H₂O) is employed, as water can increase the solubility of the base and facilitate the formation of the active boronate species.[16][17] However, as noted above, excess water can lead to protodeboronation. For sensitive substrates, using anhydrous solvents may be beneficial.

Q4: Is it necessary to run the reaction under an inert atmosphere?

Yes, it is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates the catalyst and promotes the unwanted homocoupling of the boronic acid.[1] Always ensure that solvents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

Data Presentation

Table 1: General Guide to Reaction Parameter Selection for Suzuki Coupling of this compound

ParameterRecommended ChoicesRationale & Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) and Pd(II) precursors. Often used with a separate ligand.
Buchwald Precatalysts (G3/G4)Highly active and efficient at generating the active Pd(0) species. Often the best choice for difficult couplings.[15]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphines that accelerate the oxidative addition of aryl chlorides and prevent catalyst deactivation.[3][18]
Base K₃PO₄, Cs₂CO₃Strong bases often required for activating the boronic acid and driving the reaction with less reactive chlorides.[1]
K₂CO₃, Na₂CO₃Common, milder bases that can be effective in some cases. A good starting point for initial screening.
Solvent 1,4-Dioxane, Toluene, THFStandard aprotic solvents. Often used with a small amount of water to aid solubility of the base.[16][17]
Boron Reagent Arylboronic AcidReadily available but can be prone to protodeboronation.[19]
Arylboronic Pinacol Ester (Bpin)More stable alternative to boronic acids, reducing protodeboronation.[1]
Potassium AryltrifluoroborateHighly stable crystalline solids that slowly release the boronic acid in situ.[11][12]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Evacuation and Backfilling: Seal the flask, then carefully evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArX R¹-X (this compound) ArX->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetalation Troubleshooting_Workflow start Reaction Start check_yield Low Yield or No Reaction? start->check_yield unreacted_sm Unreacted Starting Material? check_yield->unreacted_sm Yes success High Yield of Product check_yield->success No increase_temp Increase Temperature Use More Active Catalyst (e.g., Buchwald System) unreacted_sm->increase_temp Yes side_products Side Products Observed? unreacted_sm->side_products No homocoupling Homocoupling? side_products->homocoupling Yes improve_degassing Improve Degassing Use Pd(0) Source or Efficient Precatalyst homocoupling->improve_degassing Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No use_ester Use Boronic Ester (Bpin) or Trifluoroborate (BF₃K) Minimize Water protodeboronation->use_ester Yes other Complex Mixture: Re-evaluate Conditions (Base, Solvent) protodeboronation->other No Parameter_Relationships Outcome Reaction Outcome (Yield, Purity) Catalyst Catalyst/Ligand (e.g., Pd/XPhos) Catalyst->Outcome Affects Rate & Side Reactions Substrates Substrates (Aryl-Cl, Boronic Acid) Catalyst->Substrates Choice depends on substrate Conditions Conditions (Solvent, Temp.) Catalyst->Conditions Stability Base Base (e.g., K₃PO₄) Base->Outcome Activates Boronic Acid Base->Substrates Activates Boron Base->Conditions Solubility is key Substrates->Outcome Determines Reactivity Conditions->Outcome Influences All Steps

References

Technical Support Center: By-product Analysis in 2-Chloro-4-ethylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Chloro-4-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of this compound?

A1: The most common by-products typically arise from incomplete reactions, over-reactions, or side reactions of the starting materials and reagents. These can include:

  • Unreacted Starting Material: Such as 4-ethyl-2-hydroxypyrimidine (or its tautomer 4-ethylpyrimidin-2(1H)-one).

  • Over-chlorinated Species: Primarily 2,6-Dichloro-4-ethylpyrimidine if the starting material has a susceptible position and the reaction conditions are too harsh.

  • Isomeric By-products: Depending on the synthetic route, isomers like 4-Chloro-2-ethylpyrimidine can form, which may be difficult to separate from the desired product.[1]

  • Hydrolysis Product: The desired this compound can hydrolyze back to 4-ethyl-2-hydroxypyrimidine if exposed to water during workup or purification.

  • Solvent Adducts: In some cases, the solvent or reagents can react to form adducts with the pyrimidine ring.

Q2: My reaction is showing a significant amount of di-chlorinated by-product. How can I minimize this?

A2: The formation of di-chlorinated species is a common issue of over-chlorination. To minimize this, consider the following adjustments:

  • Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent (e.g., phosphorus oxychloride, POCl₃). Using a large excess can drive the reaction towards di-chlorination.[2]

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-chlorination. High temperatures often lead to the formation of more over-chlorination and degradation products.[2]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of your desired product.[2]

Q3: I am having trouble separating my desired product from an isomeric by-product. What strategies can I employ?

A3: Isomeric by-products can be challenging to separate due to their similar physical properties. The following techniques may be effective:

  • Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected solvent system can often resolve isomers. Experiment with different solvent polarities and stationary phases.

  • Recrystallization: If the product is a solid, fractional recrystallization from various solvents may enrich the desired isomer.

  • Derivatization: In some cases, it may be possible to selectively react either the product or the by-product to form a new compound with different physical properties, making separation easier. The derivative can then be converted back to the desired product.

Troubleshooting Guides

Issue 1: Presence of Starting Material in the Final Product
  • Symptom: Analytical data (e.g., NMR, LC-MS) shows peaks corresponding to 4-ethyl-2-hydroxypyrimidine.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure that the starting material is fully dissolved or adequately suspended in the reaction mixture. For less reactive substrates, adding a tertiary amine base can sometimes accelerate the reaction.[2]

  • Possible Cause 2: Moisture Contamination during Workup. The chlorinated product is susceptible to hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. During the workup, perform extractions quickly and efficiently, and use a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.[2]

Issue 2: Low Yield and a Complex Mixture of Unidentified By-products
  • Symptom: The isolated yield of this compound is low, and the crude product shows multiple unexpected peaks in analytical characterization.

  • Possible Cause 1: Reaction Temperature is too High. Excessive heat can lead to the degradation of starting materials, reagents, or the final product.

    • Solution: Run the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the purity of the crude product.

  • Possible Cause 2: Unstable Intermediates. The reaction may proceed through unstable intermediates that decompose or polymerize under the reaction conditions.

    • Solution: Adjust the reaction parameters, such as solvent or the rate of addition of reagents, to control the concentration of reactive intermediates.

  • Possible Cause 3: Side Reactions with Solvent or Reagents. For example, using POCl₃ in DMF can lead to the formation of a Vilsmeier reagent, which could potentially cause unwanted side reactions like formylation.[2]

    • Solution: Consider using a different solvent or chlorinating agent that is less prone to side reactions under your specific conditions.

Data Presentation

Table 1: Common By-products in this compound Synthesis and their Typical Analytical Signatures.

By-product NameChemical StructureMolecular Weight ( g/mol )Expected Mass Spec (m/z) [M+H]⁺Key ¹H NMR Signals (ppm, indicative)
This compoundC₆H₇ClN₂142.59143.038.5-8.7 (d, 1H), 7.2-7.4 (d, 1H), 2.8-3.0 (q, 2H), 1.2-1.4 (t, 3H)
4-ethyl-2-hydroxypyrimidineC₆H₈N₂O124.14125.07Signals may be broad due to tautomerism; aromatic protons shifted upfield compared to the chlorinated product.
2,6-Dichloro-4-ethylpyrimidineC₆H₆Cl₂N₂177.04176.99Single aromatic proton signal, shifts for ethyl group will be similar to the main product.
4-Chloro-2-ethylpyrimidineC₆H₇ClN₂142.59143.03Different splitting pattern and chemical shifts for aromatic protons compared to the 2-chloro isomer.

Experimental Protocols

Protocol 1: HPLC-MS for By-product Identification and Quantification
  • Objective: To identify and quantify this compound and its potential by-products.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (e.g., ESI or APCI source).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm and MS detection in positive ion mode.

  • Sample Preparation: Accurately weigh and dissolve a sample of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
  • Objective: To identify volatile impurities and by-products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve the crude product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1-2 mg/mL.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_product Products cluster_byproducts Potential By-products SM 4-Ethyl-2-hydroxypyrimidine Product This compound SM->Product Chlorination BP3 4-Chloro-2-ethylpyrimidine (Isomer) SM->BP3 Isomerization/ Side Reaction Reagent POCl3 Reagent->Product BP1 Unreacted Starting Material Product->BP1 Hydrolysis BP2 2,6-Dichloro-4-ethylpyrimidine (Over-chlorination) Product->BP2 Further Chlorination Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, NMR) CheckPurity Is Desired Product the Major Component? Start->CheckPurity IdentifyByproducts Identify Major By-products CheckPurity->IdentifyByproducts No OptimizePurification Optimize Purification (Chromatography, Recrystallization) CheckPurity->OptimizePurification Yes HighSM High Starting Material? IdentifyByproducts->HighSM OverChlorination Over-chlorination? HighSM->OverChlorination No ActionSM Increase Reaction Time/Temp or Check for Hydrolysis HighSM->ActionSM Yes Isomer Isomeric Impurity? OverChlorination->Isomer No ActionOverChlor Decrease Temp, Time, or Amount of POCl3 OverChlorination->ActionOverChlor Yes ActionIsomer Modify Synthesis Route or Optimize Separation Isomer->ActionIsomer Yes Conditions_Byproducts cluster_conditions Reaction Conditions cluster_byproducts By-product Formation Temp Temperature OverChlor Over-chlorination Temp->OverChlor Increase Incomplete Incomplete Reaction Temp->Incomplete Decrease Degradation Degradation Temp->Degradation Increase Time Reaction Time Time->OverChlor Increase Time->Incomplete Decrease Stoich POCl3 Stoichiometry Stoich->OverChlor Increase Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Increase

References

How to increase the purity of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethylpyrimidine. The following information is designed to address common issues encountered during the purification and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and structurally similar compounds are silica gel column chromatography and vacuum distillation. Recrystallization can also be employed, though finding a suitable single-solvent system may require some experimentation.

Q2: What are the potential impurities in synthetically prepared this compound?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities in the synthesis of similar 2-chloro-4-substituted pyrimidines include:

  • Isomeric byproducts: Such as 4-chloro-2-ethylpyrimidine. These can be difficult to separate due to similar physical properties.[1]

  • Disubstituted byproducts: For example, 2,4-diethylpyrimidine, if the reaction conditions are not carefully controlled.[1]

  • Unreacted starting materials: Such as 2,4-dichloro-pyrimidine.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity.[2] Other common methods include:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

  • Thin Layer Chromatography (TLC) for a quick qualitative assessment.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction or side product formation.Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using column chromatography or distillation.
Co-elution of Impurities During Column Chromatography Improper solvent system (eluotropic strength is too high or too low).Optimize the solvent system using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate or hexane and dichloromethane.[4][5][6]
Product Solidifies in Distillation Condenser The melting point of this compound is close to room temperature.Use a jacketed condenser with circulating warm water to prevent solidification.
Difficulty in Achieving High Purity (>99%) Presence of a close-boiling or structurally similar impurity.A combination of purification methods may be necessary. For instance, initial purification by column chromatography followed by vacuum distillation.
Yellow or Brown Discoloration of the Product Presence of trace impurities or slight degradation.Treat the solution of the compound with activated carbon before the final purification step (e.g., before filtration and concentration or recrystallization).

Experimental Protocols

Disclaimer: The following protocols are based on methods reported for the closely related compound, 2-Chloro-4-methylpyrimidine, and may require optimization for this compound.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is effective for removing polar and non-polar impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., hexanes or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to separate the desired compound from impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

A patent for a similar substituted pyrimidine reported achieving 97% purity using silica gel column chromatography with a petroleum ether:dichloromethane (2:1) eluent.[1]

Protocol 2: Purification by Vacuum Distillation

This method is particularly useful for removing non-volatile impurities and can yield very high purity product.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a system that can achieve a stable, low pressure.

  • Heating: Heat the flask containing the crude this compound using a heating mantle and a stir bar for even heating.

  • Fractional Collection: Slowly reduce the pressure and increase the temperature. Collect different fractions as the components distill. The boiling point of the methyl-analogue is reported as 94°C at 17 mmHg.[5] The ethyl-analogue will have a slightly higher boiling point.

  • Purity Analysis: Analyze the purity of the collected fractions using HPLC or GC. One report for the methyl-analogue indicates that a purity of 99.9% can be achieved through distillation.[2]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like hexanes, heptane, or mixtures of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Summary

Purification MethodReported Purity Achieved (for similar compounds)Key Parameters
Silica Gel Column Chromatography97%[1]Eluent: Petroleum ether:Dichloromethane (2:1)
Silica Gel Column ChromatographyNot specifiedEluent: Hexane/Dichloromethane mixture[5][6]
Silica Gel Column ChromatographyNot specifiedEluent: 25% Ethyl Acetate/Hexanes[4]
Vacuum Distillation99.9%[2]Boiling point of methyl-analogue: 94°C at 17 mmHg[5]

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound Chromatography Silica Gel Column Chromatography Crude->Chromatography Initial Purification Distillation Vacuum Distillation Crude->Distillation For Non-Volatile Impurities Recrystallization Recrystallization Chromatography->Recrystallization Further Purification Pure Pure this compound Chromatography->Pure Distillation->Recrystallization Further Purification Distillation->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Purity Issues Start Low Purity Detected CheckTLC Analyze by TLC/HPLC Start->CheckTLC ManySpots Multiple Impurity Spots CheckTLC->ManySpots Yes CloseSpots Impurities Close to Product CheckTLC->CloseSpots Polarity is similar Column Perform Column Chromatography ManySpots->Column OptimizeSolvent Optimize Chromatography Solvent CloseSpots->OptimizeSolvent Distill Perform Vacuum Distillation Column->Distill If still impure OptimizeSolvent->Column Combine Combine Purification Methods Distill->Combine If still impure

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during cross-coupling reactions with 2-chloro-4-ethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C bond formation with terminal alkynes). The choice of reaction depends on the desired final product.

Q2: Which palladium catalysts and ligands are generally recommended for coupling with a 2-chloropyrimidine substrate?

A2: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, more active catalyst systems are typically required. For 2-chloropyrimidines, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often recommended. These ligands help to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]

Q3: How does the ethyl group at the C4 position influence the reactivity of this compound?

A3: The ethyl group at the C4 position is an electron-donating group. This can slightly increase the electron density of the pyrimidine ring, potentially making the C2-Cl bond slightly less reactive towards oxidative addition compared to an unsubstituted 2-chloropyrimidine. However, the electronic effect is generally modest, and successful couplings can be achieved with the appropriate choice of catalyst and reaction conditions.

Q4: What are the key reaction parameters to consider for optimizing cross-coupling reactions with this compound?

A4: The key parameters to optimize are the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. A systematic screening of these parameters is often necessary to achieve optimal yields and minimize side reactions. Microwave irradiation can also be a valuable tool for accelerating these reactions.[2][3][4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in cross-coupling reactions with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or may have decomposed.

    • Solution: Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst which is more stable and provides a reliable source of the active catalytic species. Ensure that the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.[5]

  • Inefficient Oxidative Addition: The C-Cl bond of this compound is relatively strong, and its activation can be challenging.

    • Solution: Employ more electron-rich and bulky ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands promote the oxidative addition step. Increasing the reaction temperature can also help overcome the activation barrier.[6]

  • Inappropriate Base: The choice of base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).

    • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used. The solubility of the base in the reaction solvent is also a critical factor.[6][7]

  • Poor Substrate Quality: Impurities in the this compound or the coupling partner can inhibit the catalyst.

    • Solution: Ensure the purity of all starting materials. If necessary, purify the substrates before use.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

The formation of side products is a common issue in cross-coupling reactions. Identifying the major byproducts can provide valuable clues for optimizing the reaction conditions.

Common Side Reactions & Prevention Strategies:

  • Homocoupling of the Coupling Partner: This is particularly common in Suzuki reactions with boronic acids and Sonogashira reactions with terminal alkynes.

    • Prevention: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. In Sonogashira couplings, the copper co-catalyst can also promote alkyne homocoupling (Glaser coupling). Running the reaction under "copper-free" conditions can mitigate this issue.[8]

  • Protodeboronation (in Suzuki Coupling): This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.

    • Prevention: This can be minimized by using a less polar solvent, a milder base, or by using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[6]

  • Hydrodehalogenation: The chloro group on the pyrimidine is replaced by a hydrogen atom.

    • Prevention: This can be caused by certain impurities or by the catalyst system itself. Using a different palladium source or ligand may help. Running the reaction at a lower temperature can also sometimes reduce the extent of this side reaction.

Data Presentation: Recommended Catalyst Systems

The following tables summarize recommended starting conditions for different cross-coupling reactions with this compound, based on literature for similar substrates. Optimization will likely be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is typical.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphines are preferred for chloro-heteroarenes.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong base is often required.[6]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common.[2]
Temperature 80 - 120 °CHigher temperatures are often needed for aryl chlorides.
Table 2: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading.
Ligand Xantphos, Josiphos, SPhos, XPhosBulky biarylphosphine ligands are effective for heteroaryl chlorides.[9]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is essential.[7]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed solvents are critical.
Temperature 80 - 110 °C
Table 3: Sonogashira Coupling Conditions
ParameterRecommended ConditionsNotes
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading.
Copper Co-catalyst CuI5-10 mol%. "Copper-free" conditions can also be employed.[8]
Base Et₃N, i-Pr₂NH, DIPAThe amine base can often serve as the solvent or co-solvent.
Solvent DMF, THF, AcetonitrileAnhydrous, degassed solvents are necessary.[10]
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to other couplings.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[10]

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq.). Then, add the terminal alkyne (1.2 eq.) via syringe.[10]

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(L2)-Ar'->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L2)(HNR'R'')]X [Ar-Pd(II)(L2)(HNR'R'')]X Ar-Pd(II)(L2)-X->[Ar-Pd(II)(L2)(HNR'R'')]X Amine Coordination (HNR'R'') Ar-Pd(II)(L2)(NR'R'') Ar-Pd(II)(L2)(NR'R'') [Ar-Pd(II)(L2)(HNR'R'')]X->Ar-Pd(II)(L2)(NR'R'') Deprotonation (Base) Ar-Pd(II)(L2)(NR'R'')->Pd(0)L2 Reductive Elimination Ar-NR'R'' Product Ar-Pd(II)(L2)(NR'R'')->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[11]

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CR' Ar-Pd(II)(L2)-C≡CR' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR' Transmetalation Cu-C≡CR' Cu-C≡CR' Ar-Pd(II)(L2)-C≡CR'->Pd(0)L2 Reductive Elimination Ar-C≡CR' Product Ar-Pd(II)(L2)-C≡CR'->Ar-C≡CR' Cu-X Cu-X Cu-X->Cu-C≡CR' Alkyne Coordination & Deprotonation (R'C≡CH, Base) Cu-C≡CR'->Cu-X

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.[12]

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield in Cross-Coupling start Low or No Yield check_catalyst Is the catalyst active and properly degassed? start->check_catalyst check_conditions Are the reaction conditions appropriate? check_catalyst->check_conditions Yes optimize_catalyst Use fresh catalyst/ligand. Consider a pre-catalyst. Ensure rigorous degassing. check_catalyst->optimize_catalyst No check_reagents Are the reagents pure? check_conditions->check_reagents Yes optimize_conditions Screen ligands (e.g., Buchwald type). Increase temperature. Screen bases (e.g., K3PO4, Cs2CO3). check_conditions->optimize_conditions No purify_reagents Purify starting materials. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chloro-4-ethylpyrimidine and its structural analogs. Understanding the NMR profile of this compound is crucial for its identification, purity assessment, and for tracking its transformations in synthetic and biological systems. The data presented herein, including predicted and experimental values, offers a valuable resource for researchers in medicinal chemistry and drug development.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the closely related analogs: 2-chloro-4-methylpyrimidine, 4-ethylpyrimidine, and 2-chloropyrimidine. These analogs provide a basis for understanding the influence of the chloro and ethyl substituents on the pyrimidine ring's electronic environment.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

CompoundH-5H-6-CH₂--CH₃Solvent
This compound (Predicted) ~7.3 (d, J=5.2)~8.5 (d, J=5.2)~2.8 (q, J=7.6)~1.3 (t, J=7.6)CDCl₃
2-Chloro-4-methylpyrimidine 7.44 (d, J=4.9)[1]8.59 (d, J=4.9)[1]-3.29 (s)[1]DMSO-d₆
4-Ethylpyrimidine (Predicted) ~7.2 (d, J=5.0)~8.6 (d, J=5.0)~2.7 (q, J=7.5)~1.2 (t, J=7.5)CDCl₃
2-Chloropyrimidine ~7.4 (t, J=4.8)~8.7 (d, J=4.8)--CDCl₃

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

CompoundC-2C-4C-5C-6-CH₂--CH₃Solvent
This compound (Predicted) ~161~173~120~158~32~13CDCl₃
2-Chloro-4-methylpyrimidine (Predicted) ~161~170~121~158-~24CDCl₃
4-Ethylpyrimidine (Predicted) ~159~169~122~157~31~14CDCl₃
2-Chloropyrimidine (Predicted) ~161~158~121~158--CDCl₃

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity, which is essential for obtaining sharp and well-resolved peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is generally used.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to relax fully and be observed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is standard for most organic molecules.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Structure-Spectra Relationship

The chemical structure of this compound directly influences its NMR spectra. The following diagram illustrates the logical relationship between the molecule's structure and the expected NMR signals.

Caption: Correlation of the chemical structure of this compound with its predicted NMR signals.

References

Mass Spectrometry Analysis of 2-Chloro-4-ethylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the analytical characteristics of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 2-Chloro-4-ethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. This document outlines potential ionization methods, expected fragmentation patterns, and detailed experimental protocols to aid in its analysis.

Physicochemical Properties of this compound

To effectively analyze a compound using mass spectrometry, understanding its basic physicochemical properties is essential.

PropertyValue
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Exact Mass 142.030 u

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for obtaining high-quality data. Here, we compare two common approaches for the analysis of small molecules like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Sample Volatility Requires volatile or semi-volatile samples.Suitable for a wide range of polarities and volatilities.
Ionization Principle High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.A soft ionization technique that produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.
Information Obtained Provides a detailed fragmentation pattern (a "fingerprint") for structural elucidation.Primarily provides the molecular weight of the analyte. Tandem MS (MS/MS) is needed for fragmentation.
Sensitivity Generally in the picogram to nanogram range.Can achieve picogram to femtogram level sensitivity.
Typical Use Case Ideal for structural confirmation of pure, volatile compounds and in metabolomics.Preferred for analyzing complex mixtures, polar compounds, and for quantitative studies in biological matrices.

Predicted Fragmentation Pathway of this compound (EI)

Based on the known fragmentation of similar pyrimidine-containing compounds, the following pathway is proposed for this compound under electron ionization. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl/³⁷Cl).

fragmentation M C₆H₇ClN₂⁺ (m/z = 142) F1 [M-Cl]⁺ (m/z = 107) M->F1 - Cl• F2 [M-C₂H₄]⁺ (m/z = 114) M->F2 - C₂H₄ F3 [M-CH₃]⁺ (m/z = 127) M->F3 - CH₃• F4 [C₄H₃N₂]⁺ (m/z = 79) F1->F4 - C₂H₄

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is suitable for the structural confirmation of a pure standard of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of dichloromethane.

  • Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

2. GC-MS Parameters:

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200
Protocol 2: LC-MS with Electrospray Ionization (ESI)

This method is ideal for the detection and quantification of this compound in complex matrices.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of methanol.

  • For complex samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • The final sample should be dissolved in the initial mobile phase conditions.

2. LC-MS Parameters:

ParameterSetting
LC Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range m/z 50-300

Workflow Diagrams

The following diagrams illustrate the general workflows for the described mass spectrometry analyses.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Dissolve in Dichloromethane gc Gas Chromatography (Separation) prep->gc ms Mass Spectrometry (EI, Detection) gc->ms data Spectral Interpretation (Fragmentation Pattern) ms->data

Caption: GC-MS Experimental Workflow.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep Dissolve in Mobile Phase (with optional extraction) lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (ESI, Detection) lc->ms data Molecular Ion Detection and Quantification ms->data

A Comparative Guide to the Reactivity of 2-Chloro-4-ethylpyrimidine and Other Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a fundamental aspect of modern medicinal chemistry, with halopyrimidines serving as versatile synthons for the construction of novel molecular entities. This guide provides an objective comparison of the reactivity of 2-Chloro-4-ethylpyrimidine with other halopyrimidines, focusing on key synthetic transformations. The information is supported by experimental data to aid in the strategic design of synthetic routes and the selection of appropriate starting materials.

General Reactivity Principles

The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the carbon-halogen (C-X) bond and the position of the halogen on the pyrimidine ring.

Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity trend generally follows the order of bond strength: I > Br > Cl > F.[1] This is because the carbon-halogen bond's decreasing strength down the group facilitates the oxidative addition step, which is often rate-determining.[1] Consequently, iodo- and bromopyrimidines are typically more reactive, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro counterparts.[1] Chloropyrimidines, while more stable and often more cost-effective, generally necessitate more robust catalytic systems and more forcing conditions to achieve comparable yields.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The electronegativity of the halogen plays a more significant role in stabilizing the intermediate Meisenheimer complex. While bond strength is still a factor in the departure of the leaving group, the initial nucleophilic attack is often the rate-determining step.

Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring activates the 2, 4, and 6 positions towards nucleophilic attack and oxidative addition. The general order of reactivity for these positions in palladium-catalyzed reactions is C4/C6 > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to reaction.

Comparative Reactivity in Key Transformations

This section provides a comparative overview of the reactivity of this compound and its halo-analogs in two of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of halopyrimidines in this reaction is highly dependent on the halogen substituent.

Data Presentation: Suzuki-Miyaura Coupling of 2-Halopyrimidines

Halopyrimidine (2-X-4-ethylpyrimidine)Coupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 / 18~70-90 (Illustrative)[2]
2-Bromo-4-methylpyridine *Arylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O100 / 12~80-95[2]
2-Iodopyrimidine (general) Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 2High (Illustrative)[1]

Note: Data for 2-Bromo-4-ethylpyrimidine was not directly available and is represented by the structurally similar 2-Bromo-4-methylpyridine to illustrate the general reactivity trend. Yields are highly dependent on the specific substrates and reaction conditions.

As the data illustrates, the chloro-substituted pyrimidine requires a more specialized ligand (SPhos) and a stronger base (K₃PO₄) to achieve high yields, often with longer reaction times compared to the bromo analog.[2] Iodopyrimidines are expected to react under even milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ , 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Base, Catalyst/Ligand B Add Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir (e.g., 100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I I H->I Final Product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR'R" Ar-Pd(II)-NHR'R"(L) Ar-Pd(II)-NHR'R"(L) Amine\nCoordination->Ar-Pd(II)-NHR'R"(L) Deprotonation Deprotonation Ar-Pd(II)-NHR'R"(L)->Deprotonation Base Ar-Pd(II)-NR'R"(L) Ar-Pd(II)-NR'R"(L) Deprotonation->Ar-Pd(II)-NR'R"(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R"(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R" Product Reductive\nElimination->Ar-NR'R" Pyrimidine_Drug_Discovery cluster_synthesis Synthesis of Pyrimidine Derivatives cluster_screening Biological Evaluation cluster_development Drug Development Halopyrimidine 2-Halo-4-ethylpyrimidine (X = Cl, Br, I) CrossCoupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Halopyrimidine->CrossCoupling SNAr Nucleophilic Aromatic Substitution Halopyrimidine->SNAr Library Library of Substituted 4-Ethylpyrimidines CrossCoupling->Library SNAr->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit LeadOp Lead Optimization Hit->LeadOp LeadOp->Screening Structure-Activity Relationship (SAR) Preclinical Preclinical Studies LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

References

A Comparative Analysis of the Biological Activity of 2-Chloro-4-ethylpyrimidine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-chloro-4-ethylpyrimidine derivatives against their analogs, supported by experimental data from peer-reviewed studies. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with substitutions at various positions significantly influencing the molecule's biological profile. This guide focuses on the impact of the 2-chloro and 4-ethyl substitutions and compares the resulting biological activities with those of structurally similar analogs.

Anticancer Activity: A Comparative Overview

The anticancer potential of pyrimidine derivatives is a subject of intense research. The presence and nature of substituents on the pyrimidine ring play a crucial role in determining their cytotoxic effects against cancer cell lines. Below is a comparative summary of the anticancer activity of various 2,4-substituted pyrimidine derivatives and their analogs.

Compound IDStructureR1R2R3Cancer Cell LineIC50 (µM)Reference
1 2,4-dichloro-5-ethylpyrimidineClClC2H5-Not Available[1]
2 2-Chloro-4-anilinoquinazoline-chalcone derivative (14g)ClAnilino-chalcone-K-562 (Leukemia)0.622[2]
3 Pyrimidodiazepine analog (16c)ClAnilino-pyrimidodiazepine-MultipleHigh Cytotoxicity[2]
4 2,4-dichloro-5-fluoropyrimidineClClF-Not Available-
5 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineClPhenylaminoPyridin-2-ylaminoMultiplePotent CDK6/9 inhibitors[3]
6 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analog (6h)OH(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aminoHSNB-19PGI = 65.12% at 10 µM[4]
7 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone analog (2h)---MOLT-4 (Leukemia)< 0.01[5]

Note: A direct comparison of this compound with its analogs is limited in the available literature. The table presents data for various 2-chloro- and 4-substituted pyrimidines to infer structure-activity relationships. PGI stands for Percentage Growth Inhibition.

Antimicrobial Activity: A Structural Comparison

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. The substitutions on the pyrimidine core influence their efficacy against various bacterial and fungal strains.

Compound ClassGeneral StructureKey SubstitutionsSpectrum of ActivityGeneral FindingsReference
2-(substituted)-4,6-diarylpyrimidinesAryl groups at C4 and C6, various substituents at C2Electron-withdrawing groups (e.g., -Cl, -Br) on the aryl ringsGram-positive and Gram-negative bacteria, FungiPresence of halogens on the benzylidene portion enhances antimicrobial activity against S. aureus, E. coli, B. subtilis, and C. albicans.[6]
Thiazolopyrimidine derivativesFused thiazole ring3-nitrophenyl or 4-hydroxyphenyl groupsAntibacterialThese specific substitutions showed the highest antibacterial activity within the tested series.[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives and analogs)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds and standard drugs are prepared in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagrams and Workflows

General Synthetic Scheme for 2,4,5-Trisubstituted Pyrimidines

G start 2,4-Dichloropyrimidine step1 Nucleophilic Substitution (Primary Amine) start->step1 R1-NH2 intermediate1 4-Amino-2-chloropyrimidine step1->intermediate1 step2 Suzuki Coupling (Arylboronic Acid) intermediate1->step2 R2-B(OH)2 Pd Catalyst product 2-Chloro-4-amino-5-arylpyrimidine step2->product

Caption: General synthetic route for 2-chloro-4-amino-5-arylpyrimidines.

Experimental Workflow for Anticancer Drug Screening

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment viability_assay MTT Assay treatment->viability_assay data_analysis IC50 Determination viability_assay->data_analysis animal_model Xenograft Mouse Model data_analysis->animal_model Lead Compound Selection drug_admin Drug Administration animal_model->drug_admin tumor_measurement Tumor Growth Monitoring drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment drug_admin->toxicity_assessment

Caption: Workflow for anticancer drug discovery and validation.

References

X-ray Crystal Structure of 2-Chloro-4-ethylpyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its interactions and guiding further development. While the X-ray crystal structure of 2-Chloro-4-ethylpyrimidine is not publicly available at present, this guide provides a comparative analysis with a closely related analogue, 2-chloro-4-methylpyrimidine, and outlines the standard experimental protocol for determining such structures.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound. This suggests that while the compound is known, its single crystal X-ray diffraction data has not been deposited in these public repositories.

In the absence of this data, a direct comparison of the crystal packing and molecular geometry is not possible. However, a comparison of the known physical and chemical properties with the closely related 2-chloro-4-methylpyrimidine can still offer valuable insights.

Physicochemical Properties Comparison

Below is a table summarizing the available data for this compound and its methyl analogue. The lack of extensive experimental data for the ethyl derivative highlights the need for further crystallographic studies.

PropertyThis compound2-chloro-4-methylpyrimidine
Molecular Formula C₆H₇ClN₂C₅H₅ClN₂
Molecular Weight 142.59 g/mol 128.56 g/mol
Melting Point Not available45-50 °C
Boiling Point Not available94 °C at 17 mmHg
CAS Number 13036-58-313036-57-2

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound follows a well-established protocol involving single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth

The initial and often most challenging step is to grow a high-quality single crystal of the compound. The crystal should be of a suitable size (typically 0.1 - 0.3 mm in all dimensions) and free from significant defects. Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of a set of reflections with corresponding intensities, is then used to solve the crystal structure. The phase problem, a central challenge in X-ray crystallography, is typically solved for small molecules using direct methods. This provides an initial model of the electron density and the positions of the atoms.

This initial model is then refined using least-squares methods. The refinement process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow

The logical flow of determining a crystal structure via X-ray diffraction is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth synthesis->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure & Data Deposition (CIF) validation->final_structure

Validating the Synthesis of 2-Chloro-4-ethylpyrimidine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of novel pyrimidine derivatives for applications in drug discovery and development, rigorous analytical validation is paramount. This guide provides a comparative overview of the key spectroscopic data required to confirm the successful synthesis of 2-Chloro-4-ethylpyrimidine. Given the limited availability of direct experimental spectra for this compound, this guide leverages data from the closely related analog, 2-Chloro-4-methylpyrimidine, alongside predicted values and data from potential precursors and byproducts to offer a comprehensive validation framework.

Experimental Workflow: Synthesis and Validation

The synthesis of this compound can be approached through a multi-step process, starting from a commercially available precursor like 4-ethyluracil. The general workflow involves the chlorination of the pyrimidine ring, followed by purification and comprehensive spectroscopic analysis to confirm the identity and purity of the final product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start Start: 4-ethyluracil Chlorination Chlorination with POCl3 Start->Chlorination Intermediate Intermediate: 2,4-Dichloro-4-ethylpyrimidine Chlorination->Intermediate Reduction Selective Reduction Intermediate->Reduction Product Crude this compound Reduction->Product Purification Purification (Column Chromatography) Product->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final Validated this compound NMR->Final IR->Final MS->Final

Caption: Synthetic and validation workflow for this compound.

Spectroscopic Data for Comparison

The following tables summarize the expected and comparative spectroscopic data for the validation of this compound synthesis.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound (Predicted) ~8.5d~5.0H-6
~7.2d~5.0H-5
~2.8q~7.6-CH₂-
~1.3t~7.6-CH₃
2-Chloro-4-methylpyrimidine [1][2]8.59d4.9H-6
7.44d4.9H-5
3.29s--CH₃
2,4-Dichloropyrimidine [3]8.65d5.2H-6
7.45d5.2H-5
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~170C-4
~160C-2
~158C-6
~120C-5
~30-CH₂-
~12-CH₃
2-Chloro-4-methylthiopyrimidine [4][5]171.8C-4
160.8C-2
157.9C-6
117.2C-5
13.9-SCH₃
2,4-Dichloropyrimidine [6]162.2C-2/C-4
159.0C-6
121.1C-5
Table 3: Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Assignment
Substituted Pyrimidines (General) [7]~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600-1400C=C and C=N stretching
~800-700C-Cl stretch
2-Chloro-4-methylpyrimidine [8][9]Multiple bands in the fingerprint region characteristic of the substituted pyrimidine ring.
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (EI-MS)
This compound C₆H₇ClN₂142.59M⁺ at 142/144 (approx. 3:1 ratio)
2-Chloro-4-methylpyrimidine [1][10]C₅H₅ClN₂128.56M⁺ at 128/130 (approx. 3:1 ratio)[1]
2,4-Dichloropyrimidine [11][12]C₄H₂Cl₂N₂148.98M⁺ at 148/150/152 (approx. 9:6:1 ratio)[12]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the chlorination of 4-ethyluracil.

Materials:

  • 4-ethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4-ethyluracil in an excess of phosphorus oxychloride.

  • Add N,N-dimethylaniline dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4-dichloro-4-ethylpyrimidine.

  • The resulting 2,4-dichloro-4-ethylpyrimidine can then be selectively reduced to this compound using a suitable reducing agent like zinc dust in an appropriate solvent system.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: Dissolve a small amount of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Instrument: FT-IR Spectrometer.

  • Sample Preparation: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) or by using an ATR accessory.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Procedure: Introduce a small amount of the sample into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

References

Comparative Efficacy of 2-Chloro-Pyrimidine Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] Among these, 2-chloro-pyrimidine derivatives have emerged as a promising class of compounds, often serving as key intermediates in the synthesis of potent kinase inhibitors and other targeted anticancer agents.[3][4] This guide provides a comparative analysis of the in vitro and in vivo activities of various 2-chloro-pyrimidine derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.

In Vitro Comparative Analysis

The in vitro cytotoxic and inhibitory activities of several 2-chloro-pyrimidine derivatives have been evaluated against various cancer cell lines and kinases. The data presented below highlights the potency and selectivity of these compounds.

Cytotoxic Activity Against Cancer Cell Lines

A study on 2-amino-4-chloro-pyrimidine derivatives showcased their cytotoxic potential against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5]

Compound IDDerivative ClassCell LineEC50 (µM)Reference
Compound 6 2-amino-4-chloro-pyrimidineHCT11689.24 ± 1.36[5]
MCF789.37 ± 1.17[5]
Compound 1 2-amino-4-chloro-pyrimidineHCT116209.17 ± 1.23[5]
MCF7221.91 ± 1.37[5]
Kinase Inhibitory Activity

2-Chloro-pyrimidine derivatives have been extensively explored as kinase inhibitors. Their ability to act as covalent or non-covalent inhibitors makes them attractive candidates for targeted therapy.

A series of ortho-chlorophenyl substituted pyrimidines were identified as exceptionally potent Aurora kinase inhibitors.[4] Another study detailed a novel series of chloropyrimidines as covalent inhibitors of the MSK1 kinase.[6]

Compound ClassTarget KinasePotencyKey FeaturesReference
ortho-Chlorophenyl substituted pyrimidinesAurora AIC50 = 0.8 - 4 nMType-I inhibitors binding in a DFG-in conformation.[4]
ChloropyrimidinesMSK1 CTKDpIC50 up to 7.2Covalent labeling of Cys440.[6]
Pyrrolo[2,3-d]pyrimidine derivative 5k EGFRIC50 = 79 nMMulti-targeted kinase inhibitor.[7]
Her2IC50 = 40 nM[7]
VEGFR2IC50 = 136 nM[7]

In Vivo Comparative Analysis

The antitumor efficacy of 2-chloro-pyrimidine derivatives has also been demonstrated in preclinical animal models. A novel thiazolo[5,4-d]pyrimidine derivative, Compound 7a, exhibited significant tumor growth inhibition in a gastric cancer xenograft model.[8]

Compound IDDerivative ClassAnimal ModelCell Line XenograftDosage & AdministrationTumor Growth Inhibition (TGI)Reference
Compound 7a thiazolo[5,4-d]pyrimidineBALB/c nude miceHGC-27 (human gastric)40 mg/kg, oral, once daily88.7%[8]
5-Fluorouracil (5-FU) Standard ChemotherapyBALB/c nude miceHGC-27 (human gastric)25 mg/kg, intraperitoneal, every 3 daysShowed tumor growth suppression[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)[5]
  • Cell Seeding: Cancer cells (HCT116 and MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 2-amino-4-chloro-pyrimidine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined by plotting the cell viability against the compound concentration.

In Vivo Tumor Xenograft Model[8]
  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used for the study and housed under specific pathogen-free conditions.

  • Tumor Cell Implantation: Human gastric carcinoma HGC-27 cells are harvested and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • Compound Administration: The treatment group receives the test compound (e.g., Compound 7a at 40 mg/kg, orally, once daily), while the control group receives the vehicle. A positive control group might receive a standard chemotherapeutic agent (e.g., 5-FU).

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-chloro-pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Many of these compounds are designed to target protein kinases.

experimental_workflow ic50 ic50 lead_compound lead_compound ic50->lead_compound Promising Candidates

Many pyrimidine derivatives function as ATP-competitive inhibitors of kinases, which are crucial regulators of cell signaling. For example, Aurora kinases are key for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis.

kinase_inhibition_pathway

References

Purity Assessment of 2-Chloro-4-ethylpyrimidine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Chloro-4-ethylpyrimidine is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose, offering high resolution and sensitivity.[1] However, a comprehensive analytical strategy often involves orthogonal methods to ensure all potential impurities are detected and accurately quantified. This guide provides a detailed comparison of HPLC with alternative analytical techniques for the purity validation of this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Methods for Purity Assessment

The selection of an analytical method for purity assessment depends on the specific purity attribute being measured, as well as considerations of available instrumentation, sample throughput, and the desired level of detail. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis in the pharmaceutical industry due to its versatility in handling non-volatile and thermally unstable compounds.[1] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information and can be valuable for a comprehensive purity profile.

Method Principle Advantages Limitations Typical Application for this compound
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, sensitivity, and reproducibility.[2]May not separate all structurally similar impurities.Primary method for routine purity testing and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile impurities and provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.Identification of volatile organic impurities from the synthesis process.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides an absolute purity value without the need for a specific reference standard for the analyte; highly accurate and precise.[2]Lower sensitivity compared to HPLC; requires a certified internal standard.Determination of absolute purity and characterization of the main component.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, rapid, and cost-effective for qualitative analysis.Lower resolution and sensitivity compared to HPLC; not quantitative.Rapid screening of reaction progress and preliminary purity checks.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol describes a general procedure for the purity assessment of this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Process the chromatogram to determine the area percent of the main peak and any impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end_node End report->end_node

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_goal Analytical Goal cluster_methods Primary & Orthogonal Methods cluster_decision Decision & Reporting goal Purity Assessment of This compound hplc HPLC (Routine Purity, Impurity Profiling) goal->hplc gcms GC-MS (Volatile Impurities) goal->gcms qnmr qNMR (Absolute Purity) goal->qnmr compare Compare Results hplc->compare gcms->compare qnmr->compare report Comprehensive Purity Report compare->report

References

A Comparative Guide to the Performance of 2-Chloro-4-ethylpyrimidine and its Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark for 2-chloro-4-alkylpyrimidines in key palladium-catalyzed cross-coupling reactions. Due to the prevalence of data on closely related analogs, this document uses 2,4-dichloropyrimidine as the primary model substrate to establish performance benchmarks and discuss reactivity trends. The principles of regioselectivity and catalytic system performance are directly applicable to 2-Chloro-4-ethylpyrimidine, a valuable building block in the synthesis of biologically active molecules.

The pyrimidine scaffold is a fundamental core in numerous pharmaceuticals.[1] Functionalization of the pyrimidine ring, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is a cornerstone of modern medicinal chemistry.[2][3] this compound and its analogs offer two distinct reactive sites for such transformations. Understanding the relative reactivity and optimal conditions for these reactions is crucial for efficient and selective synthesis.

Comparative Performance Data in Key Cross-Coupling Reactions

The performance of 2,4-dichloropyrimidine, as a proxy for this compound, is summarized below for three critical palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A consistent theme is the preferential reactivity at the C4 position over the C2 position under standard conditions.[1][4][5][6]

Table 1: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For 2,4-dichloropyrimidine, the reaction is highly regioselective, favoring substitution at the C4 position.[1][2] Microwave-assisted protocols have proven effective in reducing reaction times and improving yields.[1]

Coupling Partner (ArB(OH)₂)Catalyst SystemBase/SolventConditionsYield (%)SelectivityReference
Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃ / 1,4-Dioxane:H₂OMW, 100 °C, 15 min81C4-selective[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃ / 1,4-Dioxane:H₂OMW, 100 °C, 15 min78C4-selective[1]
3-Furanylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃ / 1,4-Dioxane:H₂OMW, 100 °C, 15 min75C4-selective[1]
Phenylboronic acidPd(PPh₃)₄ (2.7 mol%)K₂CO₃ / Toluene:EtOH:H₂O55 °C, 12 h51C4-selective[4]
4-Chlorophenylboronic acidPd/IPrK₂CO₃ / 1,4-DioxaneRoom Temp, 24 h66>20:1 C4:C2[7]

Table 2: Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] The choice of palladium precatalyst and, critically, the phosphine ligand, dictates the efficiency and scope of the reaction.[9][10]

Amine Coupling PartnerCatalyst SystemBase/SolventConditionsYield (%)SelectivityReference
Morpholine(NHC)Pd(allyl)ClNaOtBu / Dioxane100 °C, 1-2 h~95 (generic)C4-selective (inferred)[11]
AnilinePd(OAc)₂ / XPhosK₂CO₃ / t-BuOH110 °C, 18 hHigh (generic)C4-selective (inferred)[10]
Primary AlkylaminePd₂(dba)₃ / BINAPNaOtBu / Toluene80 °C, 2-7 hHigh (generic)C4-selective (inferred)[8]
Various AminesPd(OAc)₂ / X-PhosKOt-Bu / TolueneMW, 100 °C, 10 minGood to ExcellentC4-selective[12]

Table 3: Performance in Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne, and is essential for synthesizing alkynylpyrimidines.[13][14] The reaction typically employs a dual catalyst system of palladium and copper(I).[3]

Alkyne Coupling PartnerCatalyst SystemBase/SolventConditionsYield (%)SelectivityReference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRoom TempHigh (generic)C4-selective (inferred)[3]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / THF65 °CHigh (generic)C4-selective (inferred)[14]
Various Alkynes[DTBNpP]Pd(crotyl)ClTMP / DMSORoom Temp, 18 h52-92 (for Ar-Br)C4-selective (inferred)[15]
Various AlkynesCLPN-PdK₂CO₃ / DMF100 °C, 12 h50-93C4-selective[16]

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions. Optimization of reagents, catalysts, and conditions may be required for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling [1][2]

  • Preparation : In a microwave reactor vial, combine the 2-chloro-4-alkylpyrimidine (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Inerting : Seal the vial and flush with an inert gas (e.g., argon).

  • Reaction : Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination [9]

  • Preparation : In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).

  • Reagent Addition : Add the 2-chloro-4-alkylpyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction : Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Purification : Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling [3]

  • Preparation : To an oven-dried Schlenk flask under an inert atmosphere, add the 2-chloro-4-alkylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, Et₃N, 2.0-3.0 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction : Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up : After completion, quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Visualized Workflows and Mechanisms

To further clarify the processes and principles discussed, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the inherent regioselectivity of these reactions.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(Ar') oa_complex->transmetal_complex Transmetalation product_complex Ar-Ar' + Pd(0)L₂ transmetal_complex->product_complex Reductive Elimination ArAr Ar-Ar' (Product) product_complex->ArAr ArX Ar-X (Pyrimidine-Cl) ArX->oa_complex Boronic Ar'-B(OR)₂ Boronic->transmetal_complex Base Base Base->transmetal_complex Experimental_Workflow start 1. Preparation reagents Combine Halopyrimidine, Coupling Partner, & Base start->reagents inert Create Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction 2. Reaction solvent->reaction heating Heat and Stir (Monitor by TLC/LC-MS) reaction->heating workup 3. Work-up & Purification heating->workup cooling Cool to Room Temperature workup->cooling quench Quench Reaction & Extract with Solvent cooling->quench purify Dry, Concentrate, & Purify via Chromatography quench->purify end Characterize Product purify->end Regioselectivity start 2,4-Dichloropyrimidine condition Standard Pd-Catalyzed Cross-Coupling Conditions (Suzuki, Buchwald-Hartwig, etc.) start->condition outcome Reaction Outcome condition->outcome reason Reason: Higher electrophilicity and favored oxidative addition at C4 condition->reason major Major Product: C4-Substituted Pyrimidine outcome->major Preferential minor Minor Product: C2-Substituted Pyrimidine outcome->minor Disfavored

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-ethylpyrimidine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Chloro-4-ethylpyrimidine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and must be managed accordingly to prevent potential harm to human health and the environment. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, that are compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA-approved respirator may be required if handling the compound in a poorly ventilated area or if dust or aerosols are generated.

Step-by-Step Disposal Protocol

The disposal of this compound should be a systematic process to ensure both safety and regulatory compliance. This involves proper waste identification, segregation, containment, and transfer.

Experimental Protocol for Waste Management:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.[1]

    • This compound is categorized as halogenated organic waste due to the presence of chlorine.[1]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by a licensed waste management service.[1]

  • Waste Containment:

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is in good condition and has a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.

    • Include the date of waste generation and the contact information of the principal investigator or responsible personnel.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal and Decontamination:

    • The primary method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.

    • Do not discharge this chemical or its waste into sewer systems.

    • Arrange for the pickup of the hazardous waste through your institution's EHS department or their approved waste disposal contractor.

  • Container Decontamination:

    • Empty containers that held this compound must be decontaminated before being discarded or recycled.

    • Triple-rinse the empty container with a suitable solvent that can effectively remove the chemical residue. The rinsate from this process must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, depending on institutional policies.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Empty Container Decontamination A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate as Halogenated Waste B->C D Select Compatible, Sealed Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Date & Contact D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Waste Pickup F->G H Final Disposal via Licensed Facility (e.g., Incineration) G->H I Empty Container J Triple-Rinse with Suitable Solvent I->J K Collect Rinsate as Hazardous Waste J->K L Deface Label J->L K->D Add to Waste Stream M Dispose of Container per Institutional Policy L->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-4-ethylpyrimidine

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Given the limited availability of a detailed Safety Data Sheet (SDS) for this compound, this document incorporates safety data for the closely related compound, 2-chloro-4-methylpyrimidine, as a surrogate to ensure a high level of safety.

Hazard Identification and Classification

GHS Hazard Statements for 2-chloro-4-methylpyrimidine:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H318/H319: Causes serious eye damage/irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Danger

Physical and Chemical Properties (of 2-chloro-4-methylpyrimidine as an analog)
PropertyValue
Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol [1]
Appearance Solid
Melting Point 45-50 °C
Flash Point 98.9 °C
Target Organs Respiratory system[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection. For prolonged contact, consider double-gloving or using gloves made of more resistant materials like neoprene or butyl rubber. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator is necessary if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[3]

Operational Plan: From Receipt to Experiment

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[3]

  • To maintain product quality, protect from light and moisture.[3]

2. Preparation for Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Don all required personal protective equipment as detailed in the table above.

3. Handling and Experimental Use:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not breathe in dust or vapors.

  • Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).

  • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Equipment Clean Equipment Perform Experiment->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands Receive and Store Receive and Store Receive and Store->Don PPE

Safe Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[5]

  • Rinsate: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[5]

2. Container Management:

  • Empty containers must be thoroughly rinsed with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste.[5]

  • After thorough rinsing and air-drying, deface the label on the empty container before disposal in regular trash.[5]

3. Disposal Procedure:

  • All hazardous waste must be labeled with a hazardous waste tag.

  • Store hazardous waste in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[5]

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

2. Spill Cleanup Procedure (for small, manageable spills):

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the area well.

Spill Response Procedure cluster_cleanup Small Spill Cleanup Spill Occurs Spill Occurs Alert Others & Evacuate Alert Others & Evacuate Spill Occurs->Alert Others & Evacuate Assess Spill Size Assess Spill Size Alert Others & Evacuate->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Manageable Large Spill Large Spill Assess Spill Size->Large Spill Not Manageable Don PPE Don PPE Small Spill->Don PPE Contact Emergency Response Contact Emergency Response Large Spill->Contact Emergency Response Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Spill Response Procedure Diagram

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-ethylpyrimidine

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